Fmoc-N-Me-Ala-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350931 | |
| Record name | Fmoc-N-methyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-07-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-methyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-N-Me-Ala-OH: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Ala-OH, chemically known as N-α-Fmoc-N-α-methyl-L-alanine, is a specialized amino acid derivative crucial for advanced peptide synthesis.[1][2] The presence of the N-methyl group offers unique advantages, such as enhancing the metabolic stability and modifying the conformational properties of the resulting peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amino group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the physicochemical properties, analytical methodologies, and a fundamental experimental workflow for the application of this compound.
Physicochemical Properties
The distinct characteristics of this compound are fundamental to its application in peptide synthesis. These properties dictate its solubility, reactivity, and storage conditions.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][3] |
| Molecular Weight | 325.36 g/mol | [1][4][5] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 140 - 157 °C | [1][3] |
| Optical Rotation | [α]₂₀/D −18.5 to -20° (c=1 in DMF) | [3][4] |
| Solubility | Soluble in Dimethylformamide (DMF)[1][2]. Slightly soluble in water.[2] | |
| Storage Temperature | 2-8°C | [2][4] |
| pKa (Predicted) | 3.92 ± 0.10 | [2] |
Experimental Protocols
Accurate characterization and application of this compound rely on standardized experimental protocols. Below are methodologies for purity assessment and its use in peptide synthesis.
Purity and Identity Assessment
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity and enantiomeric purity of the compound.
-
Method: A reversed-phase HPLC (RP-HPLC) system is commonly used.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 254 nm or 265 nm, characteristic for the Fmoc group.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like DMF.
-
-
Expected Result: A major peak corresponding to this compound, with purity levels typically ≥97%.[4] Enantiomeric purity is often determined using chiral HPLC and should be ≥99.5%.[1]
2. Thin-Layer Chromatography (TLC):
-
Purpose: A rapid and qualitative method to assess purity and monitor reaction progress.
-
Method:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of dichloromethane and methanol is a common solvent system.
-
Visualization: UV light (254 nm) to visualize the Fmoc group.
-
-
Expected Result: A single major spot, with an Rf value characteristic of the compound in the chosen solvent system. Purity is often expected to be ≥98%.[1]
3. Infrared (IR) Spectroscopy:
-
Purpose: To confirm the identity of the compound by identifying its functional groups.
-
Method: The sample is analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.
-
Expected Result: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Fmoc protecting group, as well as N-methyl and aromatic C-H stretches. The identity is confirmed if the spectrum "passes test" against a reference standard.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Fmoc-based SPPS.[1][4] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.
1. Resin Preparation:
-
The synthesis begins with a solid support, such as Wang or Rink Amide resin, chosen based on the desired C-terminal functionality (acid or amide).[6]
-
The resin is swelled in a suitable solvent, typically DMF or dichloromethane (DCM), for at least 30 minutes to ensure accessibility of the reactive sites.[7]
2. Fmoc Deprotection:
-
The Fmoc protecting group on the resin-bound amino acid is removed to expose a free amine for the next coupling step.
-
This is achieved by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 20 minutes).[7]
-
The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, this compound is pre-activated to form a reactive species that will readily form a peptide bond.
-
A solution of this compound is prepared in DMF.
-
A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide), and a base like DIPEA (N,N-Diisopropylethylamine) are added to the amino acid solution.[6]
-
This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.
4. Washing:
-
After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Workflow and Pathway Visualizations
The following diagrams illustrate the core logical workflow for the use of this compound in peptide synthesis.
Caption: Workflow for a single coupling cycle in Fmoc SPPS.
Caption: Chemical pathway for the base-mediated removal of the Fmoc group.
References
- 1. This compound Novabiochem® | 84000-07-7 [sigmaaldrich.com]
- 2. This compound , 97% , 84000-07-7 - CookeChem [cookechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Synthesis and Preparation of Fmoc-N-Me-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, are crucial building blocks in modern peptide science and drug discovery. The incorporation of an N-methyl group into a peptide backbone imparts unique conformational constraints, enhances metabolic stability by reducing susceptibility to enzymatic degradation, and can improve cell permeability.[1] This technical guide provides an in-depth overview of the synthesis of (2S)-2-[(fluoren-9-ylmethoxy)carbonyl-methylamino]propanoic acid (this compound), focusing on established experimental protocols and providing quantitative data to support researchers in its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for quality control and for designing subsequent synthetic steps.
| Property | Value | Reference |
| CAS Number | 84000-07-7 | [2][3][4] |
| Molecular Formula | C₁₉H₁₉NO₄ | [2][4] |
| Molecular Weight | 325.36 g/mol | [4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 155 - 157 °C | [2] |
| Optical Rotation | [α]²⁰D = -20 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥98% (HPLC), ≥99% (Chiral HPLC) | [2][4] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Methodologies
The synthesis of this compound can be approached through various methods, including solution-phase and solid-phase techniques. A prominent and effective strategy for N-methylation is the Biron-Kessler method, which is an adaptation of the Fukuyama procedure for solid-phase synthesis.[5] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH group, facilitating its methylation.[5]
Solid-Phase Synthesis of this compound via the Biron-Kessler Method
A robust method for preparing Fmoc-N-methylated amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[5][6] This solid-phase approach offers advantages such as simplified purification of intermediates. While the cited literature tested this protocol with Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH, the principles are directly applicable to the synthesis of this compound, starting from Fmoc-Ala-OH.[5][6]
The overall workflow for the solid-phase synthesis is depicted below.
References
A Comprehensive Technical Guide to Fmoc-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-N-methyl-L-alanine, a crucial reagent in modern peptide chemistry. The primary focus of this document is to furnish researchers and drug development professionals with the essential technical data and methodologies required for the effective utilization of this compound.
CAS Number: The designated CAS Registry Number for Fmoc-N-methyl-L-alanine is 84000-07-7 .[1][2][3][4]
Compound Data Summary
Fmoc-N-methyl-L-alanine is an amino acid derivative that is widely employed in solid-phase peptide synthesis (SPPS).[1] The N-methylation of the amino acid backbone offers significant advantages in drug design, including enhanced metabolic stability and improved cell permeability of the resulting peptide.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature, enabling a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][6]
Table 1: Physicochemical Properties of Fmoc-N-methyl-L-alanine
| Property | Value | References |
| CAS Number | 84000-07-7 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][2][4] |
| Molecular Weight | 325.36 g/mol | [4][7] |
| Appearance | White to off-white powder | [1][8] |
| Melting Point | 155 - 157 °C | [1] |
| Optical Rotation [α]20/D | -18.5 ± 1° (c=1 in DMF) | [9] |
| Purity | ≥97.0% (sum of enantiomers, HPLC) | [9] |
| Solubility | Slightly soluble in water. | [4][8] |
| Storage Temperature | 2-8°C | [8][9] |
Application in Peptide Synthesis
The primary application of Fmoc-N-methyl-L-alanine is as a building block in the synthesis of peptides.[1] The incorporation of N-methylated amino acids like this one is a critical strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor stability and bioavailability.[5]
The steric hindrance caused by the N-methyl group can make the coupling reaction more challenging compared to that of primary amino acids.[5] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial for achieving high yields.[5] Potent activating agents are often required to overcome this steric hindrance.[5]
Below is a generalized workflow for the incorporation of Fmoc-N-methyl-L-alanine into a growing peptide chain during solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
While often purchased, Fmoc-N-methyl-L-alanine can be synthesized. A common laboratory-scale method is based on the methylation of the N-nosyl protected amino acid, followed by removal of the nosyl group and protection with Fmoc-OSu.[10] Another approach involves the solid-phase synthesis using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[11] The Biron-Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, is also an effective strategy.[11][12]
This protocol outlines the key steps for coupling Fmoc-N-methyl-L-alanine to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This is typically done in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. A typical wash cycle consists of 5-7 alternating additions and drainages of DMF.
-
Coupling Reaction:
-
In a separate vessel, the Fmoc-N-methyl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated.
-
To a solution of Fmoc-N-methyl-L-alanine in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[5]
-
Allow the activation to proceed for 5-10 minutes at room temperature.[5]
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, longer coupling times may be necessary.[5]
-
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.
-
Washing: After the coupling is complete, the resin is again thoroughly washed with DMF to remove any unreacted reagents and byproducts.
-
Capping (Optional): If the coupling reaction is found to be incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. This is typically achieved by treating the resin with acetic anhydride and a base in DMF.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
This detailed guide provides the foundational knowledge for the effective use of Fmoc-N-methyl-L-alanine in peptide synthesis and drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fmoc-n-methyl-l-alanine | CAS 84000-07-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Page loading... [guidechem.com]
- 4. N-Fmoc-N-methyl-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Fmoc-N-Methyl-L-Alanine cas 84000-07-7 [minglangchem.com]
- 8. FMOC-N-Methyl-L-alanine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-N-Me-Ala-OH
For Immediate Release
Shanghai, China – December 13, 2025 – In the intricate world of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of building blocks is paramount. This technical guide offers an in-depth analysis of the solubility and stability of N-α-Fmoc-N-α-methyl-L-alanine (Fmoc-N-Me-Ala-OH), a crucial derivative for introducing N-methylated amino acids into peptide chains. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing critical data and methodologies to optimize its use in solid-phase peptide synthesis (SPPS) and other applications.
N-methylation of amino acids is a key strategy to enhance the metabolic stability, bioavailability, and conformational properties of therapeutic peptides.[1] The successful incorporation of these modified residues, however, is highly dependent on their solubility and stability in the solvents commonly employed in synthesis protocols. This guide consolidates available data on this compound to facilitate its effective handling, storage, and application.
Section 1: Solubility Profile of this compound
The solubility of this compound is a critical factor for achieving efficient coupling reactions in peptide synthesis. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. The following tables summarize the available quantitative and semi-quantitative solubility data for this compound in various organic solvents commonly used in peptide synthesis.
Table 1: Quantitative Solubility of this compound
| Solvent | Abbreviation | Solubility (mg/mL) | Molar Concentration (M) | Notes |
| Dimethyl Sulfoxide | DMSO | 100[2][3] | ~0.307 | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[2][3] |
Table 2: Semi-Quantitative and Estimated Solubility of this compound
| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Observation/Source |
| N,N-Dimethylformamide | DMF | > 100 | Generally considered a very good solvent for N-protected amino acids. A specification of "clearly soluble" at 1 mmole in 2 ml (~162.7 mg/mL) has been noted. |
| N-Methyl-2-pyrrolidone | NMP | > 100 | An excellent solvent for peptide synthesis, often used for poorly soluble sequences. |
| Dichloromethane | DCM | 20 - 50 | Moderate solubility can be expected. Often used in combination with more polar solvents. |
Section 2: Stability of this compound in Solution
The stability of this compound in solution is crucial for ensuring the integrity of the building block prior to and during its use in synthesis. The primary degradation pathway for Fmoc-protected amino acids is the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This process is known to be facilitated by basic conditions and can also be induced by elevated temperatures.
General Stability Considerations
-
Storage of Stock Solutions: For long-term storage, it is recommended to keep stock solutions of this compound in DMSO at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] This implies a degree of instability at room temperature over extended periods.
-
Thermal Stability: The Fmoc group can be cleaved at elevated temperatures. Studies have shown that at 120°C, quantitative cleavage of the Fmoc group from Fmoc-protected amino acids can occur within 15 minutes in solvents such as DMF, NMP, and DMSO. This highlights the importance of avoiding high temperatures during storage and handling of this compound solutions.
-
pH Stability: The Fmoc group is labile to basic conditions. The deprotection is typically achieved using a secondary amine base like piperidine. Therefore, exposure of this compound to basic environments, even mild ones, can lead to premature deprotection. Conversely, the Fmoc group is generally stable under acidic conditions.
Potential Degradation Pathway
The primary degradation pathway for this compound in solution, particularly under basic or thermal stress, is the cleavage of the Fmoc group to yield N-Me-Ala-OH and dibenzofulvene (DBF). The DBF can further react with any nucleophiles present in the medium.
Caption: Potential degradation pathway of this compound.
Section 3: Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is based on the widely accepted shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility.
Protocol for Stability-Indicating HPLC Method and Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent over time.
Caption: Workflow for a Solution Stability Study.
Methodology:
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products and impurities. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with an additive like trifluoroacetic acid (TFA). The method should be validated for specificity, linearity, accuracy, and precision.
-
Sample Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stability Study Initiation: Aliquot the solution into several sealed vials to minimize evaporation and contamination. Store these vials under the desired conditions (e.g., ambient temperature, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., t=0, 24h, 48h, 72h, 1 week), remove a vial from storage.
-
Sample Analysis: Immediately analyze the sample by the validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the peak area of this compound and any new peaks that appear over time, which may correspond to degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The data and protocols presented herein are intended to assist researchers in the effective use of this important building block, thereby facilitating the development of novel and improved peptide-based therapeutics. It is recommended that users perform their own solubility and stability assessments under their specific experimental conditions to ensure optimal results.
References
The Role of N-Methylation in Improving Peptide Bioavailability: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high target specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, namely low enzymatic stability and poor membrane permeability, which lead to a short in vivo half-life and a lack of oral bioavailability. A key strategy to overcome these limitations is the N-methylation of the peptide backbone. This modification, involving the substitution of an amide proton with a methyl group, can profoundly enhance a peptide's drug-like properties. This guide provides an in-depth analysis of the mechanisms by which N-methylation improves peptide bioavailability, presents quantitative data from key studies, details the experimental protocols for evaluating these peptides, and illustrates the core concepts through logical and pathway diagrams.
Introduction: The Challenge of Peptide Therapeutics
Native peptides are often poor drug candidates due to two primary weaknesses:
-
Enzymatic Instability: Peptidases and proteases in the gastrointestinal tract, blood plasma, and target tissues rapidly degrade peptides, cleaving the amide bonds and inactivating the molecule.[1] This results in a very short circulating half-life, often just a few minutes.
-
Low Membrane Permeability: The peptide backbone is rich in hydrogen bond donors (amide N-H groups) and acceptors (carbonyl C=O groups). In an aqueous environment, these groups form hydrogen bonds with water. To cross the lipophilic cell membrane, these bonds must be broken, a process that carries a significant energetic penalty (desolvation energy). This makes it difficult for most peptides to be absorbed orally or to reach intracellular targets.
N-methylation is a chemical modification that directly addresses both of these fundamental challenges.[1][2]
The N-Methylation Strategy: Mechanisms of Action
N-methylation enhances peptide bioavailability through a dual mechanism: bolstering proteolytic resistance and improving membrane permeability.
Enhanced Proteolytic Stability
The addition of a methyl group to the amide nitrogen provides steric hindrance, physically blocking the approach of proteolytic enzymes.[1] Furthermore, it removes the amide proton, a key hydrogen bond donor that is often crucial for enzyme recognition and binding to the active site.[1] This disruption of the hydrogen-bonding pattern makes the peptide a poor substrate for many peptidases, leading to a substantial increase in its half-life in biological fluids.[1][3]
Improved Membrane Permeability
N-methylation improves a peptide's ability to passively diffuse across cell membranes in two ways:
-
Reduced Desolvation Energy: By replacing an N-H hydrogen bond donor with a non-polar methyl group, the peptide becomes more lipophilic and has fewer interactions with water to break upon entering the lipid bilayer. This lowers the overall energy penalty for membrane transit.[1]
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom around the peptide bond. This can "lock" the peptide into a more rigid, bioactive conformation.[1] Crucially, this rigidity can favor the formation of intramolecular hydrogen bonds (e.g., in β-turns), which shield the polar amide groups from the aqueous solvent and present a more lipophilic face to the cell membrane. This "chameleonic" behavior is thought to be a key factor in the high oral bioavailability of naturally N-methylated peptides like cyclosporine.[4]
The logical relationship between the challenges of peptide drugs and the solutions offered by N-methylation is depicted below.
Quantitative Impact of N-Methylation
The effects of N-methylation are highly dependent on the specific peptide sequence and the position and number of methyl groups. A systematic "N-methyl scan" is often required to identify the optimal modification pattern. The following tables summarize quantitative data from studies on various peptides.
Effect on Enzymatic Stability
N-methylation can dramatically increase the half-life of peptides in plasma and other biological matrices.
| Peptide/Analog | N-Methylation Status | Matrix | Half-life (t½) | Reference |
| Somatostatin Analog c(-PFwKTF-) | Non-methylated | Brush Border Membrane Vesicles | Significant Degradation | [5] |
| Tri-N-methylated Analog | NMe-D-Trp, NMe-Lys, NMe-Phe | Brush Border Membrane Vesicles | Significantly More Stable | [5] |
| Generic Peptide 1 | Non-methylated | Human Plasma | 3.8 h | [6] |
| Generic Peptide 2 (Same sequence) | N-methylated (position dependent) | Human Plasma | 43.5 h | [6] |
| Cyclosporine A | 7 N-methyl groups | Human Blood | ~6.2 h | [3] |
Table 1: Comparative Enzymatic Stability of N-Methylated Peptides.
Effect on Membrane Permeability
Permeability is often assessed using the in vitro Caco-2 cell model, which mimics the human intestinal epithelium. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.
| Peptide/Analog | N-Methylation Status | Caco-2 Papp (cm/s) | Classification | Reference |
| c(-PFwKTF-) | Non-methylated | < 1.0 x 10⁻⁶ | Low Permeability | |
| Mono-N-methylated analogs | Various single positions | < 1.0 x 10⁻⁶ | Low Permeability | [3] |
| Di-N-methylated analogs | Various double positions | < 1.0 x 10⁻⁶ | Low Permeability | [3] |
| Tri-N-methylated analog | NMe-D-Trp⁸, NMe-Lys⁹, NMe-Phe¹¹ | 4.0 x 10⁻⁶ | Moderate Permeability | |
| Cyclic Hexa-alanine | Non-methylated | Low | Low Permeability | [1] |
| N-methylated derivatives | 1-5 methyl groups | Variable (some high) | High Permeability | [1] |
Table 2: Caco-2 Permeability of N-Methylated Peptides.
Effect on Oral Bioavailability
The ultimate goal of enhancing stability and permeability is to improve oral bioavailability (%F), the fraction of an orally administered drug that reaches systemic circulation.
| Peptide/Analog | N-Methylation Status | Oral Bioavailability (%F) in Rats | Reference |
| c(-PFwKTF-) | Non-methylated | Not bioavailable | [7] |
| Tri-N-methylated c(-PFw KT F**-) | NMe-D-Trp, NMe-Lys, NMe-Phe | 10% | [7] |
| Cyclic Hexapeptide (cpd 1) | Non-methylated | Not reported (low permeability) | [8] |
| Tri-N-methylated Cyclic Hexapeptide (cpd 3) | Three N-methyl groups | 28% | [8] |
Table 3: Oral Bioavailability of N-Methylated Peptides.
Impact on Receptor Binding and Signaling
While beneficial for pharmacokinetics, N-methylation can have unpredictable effects on receptor binding. The conformational rigidity imposed by the methyl group can either enhance affinity by pre-organizing the peptide into its bioactive conformation or decrease it by creating a steric clash or an unfavorable geometry.[1]
For example, a systematic N-methyl scan of a somatostatin octapeptide agonist revealed that methylation at certain residues (Phe⁷, Thr¹⁰) destroyed affinity for all five somatostatin receptor (SSTR) subtypes, while methylation at D-Trp⁸ produced an analog with exceptionally high affinity and selectivity for the SSTR5 subtype.[1]
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, typically couple to an inhibitory G-protein (Gi). This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Experimental Protocols
Evaluating the impact of N-methylation requires a suite of standardized in vitro assays. The general workflow involves synthesizing the peptide library, followed by sequential assessment of stability, permeability, and finally, receptor activity.
Below are detailed methodologies for three key assays.
Plasma Stability Assay
This assay determines the half-life of a peptide in plasma by measuring its degradation over time.
-
Materials:
-
Test peptide and N-methylated analogs.
-
Control plasma (e.g., human, rat), anticoagulated (e.g., with EDTA or heparin).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)).
-
Internal standard for LC-MS analysis.
-
LC-MS/MS system.
-
-
Protocol:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Incubation: Spike the peptide stock solution into a pre-warmed plasma aliquot to achieve a final concentration (e.g., 1-10 µM). Vortex gently to mix.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after spiking.
-
Quenching & Protein Precipitation: Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins. Add the internal standard.
-
Centrifugation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial. Quantify the amount of remaining parent peptide using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Caco-2 Permeability Assay
This "gold standard" assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, assessing both passive diffusion and active transport.
-
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).
-
Transwell® filter inserts (e.g., 0.4 µm pore size) in multi-well plates.
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Test peptide and control compounds (e.g., propranolol for high permeability, mannitol for low permeability).
-
LC-MS/MS system.
-
-
Protocol:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Add the test peptide solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Transport Experiment (Basolateral to Apical - B→A): To determine if the peptide is a substrate for efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction.
-
Analysis: Quantify the concentration of the peptide in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber. An efflux ratio (Papp B→A / Papp A→B) > 2 suggests the peptide is subject to active efflux.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane, isolating the contribution of passive diffusion from active transport.
-
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane.
-
96-well acceptor plate.
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).
-
Aqueous buffer solution (e.g., PBS, pH 7.4).
-
Test peptide and control compounds.
-
Plate reader or LC-MS/MS system.
-
-
Protocol:
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer, optionally containing a solubility enhancer.
-
Prepare Donor Plate: Add the test peptide solution (dissolved in buffer) to the wells of the coated donor plate.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between the two is through the artificial membrane.
-
Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Analysis: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis plate reader for chromophoric compounds or LC-MS/MS for others).
-
Data Analysis: Calculate the permeability coefficient (Pe) using an equation similar to the Caco-2 assay, accounting for volumes and incubation time.
-
Conclusion
N-methylation is a proven and powerful strategy in peptide drug discovery for overcoming the fundamental pharmacokinetic hurdles of enzymatic instability and poor membrane permeability. By sterically shielding the peptide backbone and reducing its hydrogen bonding potential, this modification can significantly extend a peptide's half-life and enhance its ability to cross biological membranes, often leading to dramatic improvements in oral bioavailability. However, the impact of N-methylation is highly position-dependent and can negatively affect receptor binding. Therefore, a successful drug design campaign requires a systematic approach, involving the synthesis of an N-methyl scan library and a rigorous evaluation of its stability, permeability, and biological activity using the detailed experimental protocols outlined in this guide. Through such rational design, N-methylation can transform promising peptide leads into viable clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Methylated Amino Acids in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent weaknesses, including susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful and versatile strategy to overcome these limitations.[1][3] This modification can profoundly influence the physicochemical and biological properties of peptides, offering a pathway to enhance their therapeutic potential.[1][4]
This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design. It covers the synthesis, conformational effects, and impact on proteolytic stability and cell permeability, supported by quantitative data and detailed experimental protocols.
Core Principles of N-Methylation
The introduction of a methyl group to the peptide backbone induces several critical changes that underpin the benefits of this modification:
-
Enhanced Proteolytic Stability: The methyl group provides steric hindrance, shielding the adjacent peptide bond from the action of proteolytic enzymes.[1][3] This increased resistance to enzymatic degradation leads to a longer in vivo half-life of the peptide.[1][5]
-
Improved Membrane Permeability: N-methylation removes a hydrogen bond donor, which reduces the peptide's overall polarity and increases its lipophilicity.[3] This alteration enhances the peptide's ability to traverse cell membranes, a crucial factor for targeting intracellular components and improving oral bioavailability.[1][3][6]
-
Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[3][7] This can stabilize specific secondary structures, such as turns or helices, locking the peptide into a bioactive conformation and potentially increasing receptor binding affinity and selectivity.[1][7] However, it's important to note that the effect on binding is context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for the target receptor.[1]
Synthesis of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[1][8] These challenges can lead to lower coupling yields and an increased risk of side reactions.[3][9] However, several effective strategies have been developed for their synthesis, primarily centered around solid-phase peptide synthesis (SPPS).
Two main approaches are employed:
-
Incorporation of Pre-synthesized Fmoc-N-methyl-amino acids: This is the most straightforward method, involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks.
-
On-resin N-methylation: This technique involves the methylation of the amino acid after it has been incorporated into the growing peptide chain on the solid support.[1][10]
Challenges in Synthesis
-
Difficult Couplings: Coupling an amino acid to an N-methylated residue is notoriously difficult.[8] The steric bulk of the N-methyl group hinders the approach of the activated amino acid. Coupling two consecutive N-methylated amino acids is even more challenging.[8]
-
Side Reactions: Several side reactions can occur during the synthesis and cleavage of N-methyl-rich peptides, including:
-
Diketopiperazine formation: This is more likely with N-methylated amino acids.[9][11]
-
Fragmentation: Cleavage between consecutive N-methylated residues can occur during trifluoroacetic acid (TFA) cleavage.[9][11]
-
Loss of the N-terminal acetylated N-methylamino acid: This can happen during TFA cleavage.[9][11]
-
Data Presentation: Impact of N-Methylation
The following tables summarize quantitative data from cited literature, illustrating the impact of N-methylation on key peptide properties.
Table 1: Effect of N-Methylation on Cell Permeability
| Parent Peptide | N-Methylated Analog | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Fold Increase | Reference |
| Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Cyclo[Pro–Phe–D-Trp(NMe)–Lys(NMe)–Thr–Phe(NMe)] | 4.9 | 2.7 | [12] |
| Compound 1 | Compound 3 (trimethylated) | 4.9 | 2.7 | [12] |
| Compound 2 | Compound 4 (trimethylated) | 4.1 | 8.2 | [12] |
| Poly-alanine cyclic hexapeptide (unmodified) | Di-N-methylated analog (peptide 10) | >20 | >20 | [13] |
| Poly-alanine cyclic hexapeptide (unmodified) | Di-N-methylated analog (peptide 11) | >20 | >20 | [13] |
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide | Modification | Half-life (t½) in human plasma (min) | Reference |
| Cyclic Peptide 1 | Unmodified | > 360 | [12] |
| Cyclic Peptide 1 | Trimethylated (Compound 3) | > 360 | [12] |
| Cyclic Peptide 2 | Unmodified | > 360 | [12] |
| Cyclic Peptide 2 | Trimethylated (Compound 4) | > 360 | [12] |
Note: In this study, both the parent and N-methylated cyclic peptides were already highly stable in human plasma, likely due to their cyclic nature.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Peptides Containing N-Methylated Amino Acids using HATU
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using HATU as the coupling reagent.[8]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF (N,N-Dimethylformamide)
-
DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Standard):
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1.5-3 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of N-Methylated Amino Acid:
-
Follow the same procedure as in step 3, using the Fmoc-protected N-methyl amino acid.
-
-
Coupling to an N-Methylated Residue:
-
Dissolve 4 equivalents of the Fmoc-amino acid in DMF.
-
Add 4 equivalents of HATU and 8 equivalents of DIPEA.
-
Mix the solution at room temperature for 5 minutes.
-
Add the solution of the activated amino acid to the resin.
-
Shake the resin suspension at room temperature for one hour.
-
Monitor the coupling reaction using the bromophenol blue test. If the coupling is incomplete, perform a second coupling.[8]
-
Filter the resin and wash with fresh solvent.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[14][15]
Protocol 2: On-Resin N-Methylation
This protocol provides an alternative method where the N-methylation is performed directly on the resin-bound peptide.[1]
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Thiophenol or β-mercaptoethanol for deprotection
-
Solvents: DMF, DCM
Procedure:
-
Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a base (e.g., collidine) in DMF to protect the N-terminal amine as a nosyl group.
-
Methylation: Treat the nosylated peptide-resin with a methylating agent and a base to methylate the sulfonamide nitrogen.
-
Deprotection: Remove the nosyl group by treating the resin with thiophenol or β-mercaptoethanol and a base in DMF to reveal the N-methylated amine.
-
Continue Synthesis: Proceed with the coupling of the next amino acid as described in Protocol 1, step 5.
Protocol 3: Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[1]
Materials:
-
N-methylated peptide and its unmodified counterpart
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for analysis
Procedure:
-
Incubation: Incubate a known concentration of the peptide (N-methylated and unmodified) with the protease solution or serum at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.
Protocol 4: Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.[1]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
N-methylated peptide
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Assay Initiation: Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. Add fresh transport buffer to the basolateral (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[1]
-
Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[1]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C₀)
where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration of the peptide in the donor compartment
Compare the Papp value to known standards for low and high permeability.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Caption: A generic G-protein coupled receptor signaling pathway initiated by an N-methylated peptide.
Conclusion
N-methylation is a potent and widely utilized strategy in peptide drug discovery to enhance proteolytic stability, improve cell permeability, and exert conformational control.[1] While the synthesis of N-methylated peptides requires specialized protocols to address challenges such as difficult couplings and potential side reactions, the benefits often outweigh these hurdles. The systematic incorporation of N-methylated amino acids can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers to leverage the power of N-methylation in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. ovid.com [ovid.com]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. jpt.com [jpt.com]
Fmoc-N-Me-Ala-OH supplier and purity information.
An In-Depth Technical Guide to Fmoc-N-Me-Ala-OH: Suppliers, Purity, and Quality Control
For researchers, scientists, and professionals in drug development, the quality of peptide building blocks is paramount. Fmoc-N-methyl-L-alanine (this compound) is a critical N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability, cell permeability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of commercially available this compound, including supplier specifications, purity analysis protocols, and essential quality control workflows.
Supplier and Purity Information
The procurement of high-purity this compound is the foundational step for successful peptide synthesis. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with top-tier suppliers also providing data on enantiomeric purity and specific impurities. Below is a summary of information from prominent suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) |
| Chem-Impex | Fmoc-N-Me-L-Ala-OH | 84000-07-7 | ≥ 99% | Chiral HPLC[1] |
| Sigma-Aldrich (Novabiochem®) | This compound | 84000-07-7 | ≥ 98.0% (HPLC, area%) | HPLC, TLC, IR, Acidimetry[2] |
| ≥ 99.5% (Enantiomeric) | ||||
| Sigma-Aldrich (Aldrich) | This compound | 84000-07-7 | ≥ 97.0% (sum of enantiomers, HPLC) | HPLC |
| CookeChem | This compound | 84000-07-7 | 97% | Not Specified[3] |
| Aapptec | Fmoc-MeAla-OH | 84000-07-7 | Lot-specific (refer to CoA) | Not Specified[4] |
Understanding Potential Impurities
Impurities in Fmoc-amino acids can lead to the formation of undesirable side products, complicating peptide purification and compromising the final product's integrity. Common impurities primarily arise from side reactions during the introduction of the Fmoc protecting group.[5][6][7]
-
Dipeptides (e.g., Fmoc-Ala-Ala-OH): Formed when the Fmoc reagent reacts with the already formed Fmoc-amino acid.[5][7]
-
β-Alanine Derivatives (e.g., Fmoc-β-Ala-OH): Result from a rearrangement of the Fmoc-OSu reagent, a common agent for Fmoc protection.[5][7][8] The presence of β-alanine can lead to the insertion of an incorrect amino acid during peptide synthesis.[5]
-
Free Amino Acids: Resulting from an incomplete reaction with the Fmoc reagent, which can lead to multiple amino acid additions during a coupling step.[5][6]
-
Acetic Acid: Traces of acetic acid can act as a capping agent, causing premature chain termination during synthesis.[6][7]
Synthesis Pathway Overview
The synthesis of this compound, like other Fmoc-amino acids, involves the protection of the amino group. A common laboratory method for N-methylation is the Biron-Kessler method, which involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), making the remaining NH group acidic and susceptible to methylation.[9] The Fmoc group is typically introduced using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Experimental Protocols: Quality Control Analysis
A robust quality control (QC) process is essential to verify the identity, purity, and quality of this compound before its use in peptide synthesis.[10][11] This involves a combination of chromatographic and spectroscopic techniques.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This is the most common method to determine the purity of the final product.[12][13]
-
Objective: To determine the purity of this compound and to identify and quantify any potential impurities.
-
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[5]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 220 nm[12] or 290 nm
-
Gradient: A typical gradient involves increasing the percentage of Mobile Phase B (Acetonitrile) over time. For example, a gradient of 30% to 100% Acetonitrile over 8 minutes.[12] The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is calculated by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[5]
-
Identity Confirmation by Mass Spectrometry (MS)
MS is used to confirm that the molecular weight of the compound is correct.[11]
-
Objective: To verify the identity of the compound by confirming its molecular weight.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Procedure:
-
A solution of the sample is infused into the mass spectrometer.
-
The instrument measures the mass-to-charge ratio (m/z) of the ions.
-
The observed molecular weight is compared to the theoretical molecular weight of this compound (325.36 g/mol ).
-
Additional Quality Control Tests
-
Water Content (Karl Fischer Titration): Peptides and their derivatives are often lyophilized and can retain water. Karl Fischer titration is the gold standard for accurately determining water content.[11][13]
-
Enantiomeric Purity: Chiral chromatography is used to separate and quantify the D- and L-enantiomers, ensuring high stereochemical integrity.[11]
-
Amino Acid Analysis (AAA): This technique is used for the precise quantification of the amino acid derivative, providing the net peptide content.[13]
Quality Control Workflow
The overall quality control process for a peptide synthesis reagent like this compound is a multi-step workflow designed to ensure that the material meets all specifications before being released for use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Novabiochem 84000-07-7 [sigmaaldrich.com]
- 3. This compound , 97% , 84000-07-7 - CookeChem [cookechem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 11. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Guide: Storage, Handling, and Stability of Fmoc-N-Me-Ala-OH
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage conditions, handling procedures, and stability considerations for Fmoc-N-Me-Ala-OH (N-α-Fmoc-N-α-methyl-L-alanine). Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in peptide synthesis and other applications.
Compound Overview
This compound is an N-methylated amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The N-methyl group enhances the metabolic stability and influences the conformational properties of the resulting peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for an orthogonal deprotection strategy in combination with acid-labile side-chain protecting groups.[2]
Storage Conditions
Proper storage is critical to prevent degradation and maintain the quality of this compound. Recommendations vary for the solid compound and solutions.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2°C to 8°C | Short to Medium-Term | A common recommendation for routine use.[3] |
| -20°C | Long-Term (≤ 3 years) | Ideal for long-term preservation to minimize degradation.[4][5] | |
| In Solvent | -20°C | ≤ 1 Month | For stock solutions; repeated freeze-thaw cycles should be avoided.[4] |
| -80°C | ≤ 6 Months | Recommended for longer-term storage of solutions to ensure maximum stability.[4] |
Handling and Safety Protocols
This compound, like all laboratory chemicals, should be handled with care. The following protocols outline the necessary safety measures and handling procedures.
Personal Protective Equipment (PPE)
A standard set of PPE is required when handling this compound powder to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[3][6] | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][6] | Prevents skin contact. |
| Respiratory Protection | Type N95 respirator or equivalent.[3] | Necessary when handling powder to avoid inhalation.[7] |
| Body Protection | Laboratory coat. | Protects clothing and skin. |
Experimental Protocol: Weighing and Solution Preparation
This protocol details the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation : Before opening, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator.[8] This prevents moisture condensation on the cold powder, which can compromise stability.[8]
-
Environment : Perform all manipulations of the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[7]
-
Weighing : Carefully weigh the desired amount of the compound. Avoid creating dust clouds.
-
Dissolution : Add the appropriate solvent to the solid. For instance, to prepare a stock solution in DMSO, add newly opened DMSO to the powder.[8] If needed, use sonication to aid dissolution.[8]
-
Storage of Stock Solution : Once prepared, aliquot the solution into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[8]
-
Purging and Sealing : Before storing, gently purge the headspace of the container with an inert gas such as argon or nitrogen.[8] Seal the container tightly.
-
Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and preparation date. Store at the recommended temperature as outlined in Table 1.
Solubility Profile
The solubility of this compound is a key parameter for its use in synthesis and biological assays.
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (307.35 mM)[8] | Use of ultrasonic agitation and newly opened, anhydrous DMSO is recommended.[8] |
| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (7.68 mM)[8] | A clear solution is obtained.[8] |
| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (7.68 mM)[8] | A clear solution is obtained.[8] |
| Water | Slightly soluble[9] | Not suitable for preparing concentrated aqueous stock solutions. |
Stability Considerations and Workflow
The chemical stability of this compound is influenced by several factors, including moisture, light, and pH. The N-methylation provides enhanced stability compared to its non-methylated counterpart.[10] The Fmoc group is notably stable in acidic conditions but is readily cleaved under mild basic conditions, a cornerstone of its utility in SPPS.[2]
Visualization of Handling Workflow
The following diagram illustrates the recommended workflow for the proper handling of this compound from receipt to storage.
Caption: Recommended workflow for handling this compound.
Visualization of Stability Factors
This diagram outlines the key factors that can positively or negatively influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. This compound = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. peptide.com [peptide.com]
- 9. N-Fmoc-N-methyl-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 10. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for incorporating Fmoc-N-Me-Ala-OH in solid-phase peptide synthesis (SPPS).
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, are crucial building blocks in the synthesis of therapeutic peptides. The incorporation of these residues can enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased potency and selectivity. However, the N-methyl group introduces significant steric hindrance, which complicates the standard solid-phase peptide synthesis (SPPS) process. This application note provides a detailed protocol for the efficient incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry, addressing the common challenges associated with this sterically hindered amino acid.
The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine, which leads to slower and often incomplete coupling reactions when using standard reagents like HBTU or HCTU.[1] Consequently, more potent coupling reagents are required to achieve high yields.[2] Furthermore, the secondary amine of the N-methylated residue renders the standard ninhydrin test for monitoring coupling completion ineffective. This protocol, therefore, utilizes the bromophenol blue test as a reliable alternative for monitoring the presence of free secondary amines.[2][3]
Materials and Reagents
Resins:
-
Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
Amino Acids and Reagents:
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)
-
Washing Solvents: Methanol, Diethyl ether
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[4]
-
Bromophenol Blue Test Solution: 0.05% (w/v) bromophenol blue in DMF[5]
Experimental Protocols
Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Standard Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Coupling of this compound
Due to the steric hindrance of this compound, a more potent coupling reagent and extended reaction times are necessary.
-
Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[2]
-
Coupling: Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[6] Longer coupling times may be necessary, especially when coupling to another N-methylated residue.
-
Monitoring: After the initial coupling time, perform the Bromophenol Blue test (see Protocol 3.4) to check for completion.
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated this compound solution.
-
Washing: Once the coupling is complete (negative bromophenol blue test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
Bromophenol Blue Test for Coupling Completion
The standard ninhydrin test is not effective for secondary amines like N-methylalanine. The bromophenol blue test is a reliable alternative.[2][3]
-
Withdraw a small sample of resin beads (approx. 1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF in a small test tube to remove any residual base.[5]
-
Add 1-3 drops of the bromophenol blue test solution to the washed beads.
-
Observe the color of the beads immediately.
Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail (e.g., Reagent K).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagent Equivalents for this compound Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 4 |
| HATU | 3.9 |
| DIPEA | 8 |
Table 2: Recommended Reaction Times and Monitoring
| Step | Duration | Monitoring Test |
| Fmoc Deprotection | 5 + 15 minutes | N/A |
| Coupling | 1 - 4 hours | Bromophenol Blue Test |
| Cleavage | 2 - 4 hours | RP-HPLC |
Visualization of Experimental Workflow
Caption: Workflow for SPPS incorporation of this compound.
References
Optimizing Peptide Synthesis: A Guide to Coupling Sterically Hindered Fmoc-N-Me-Ala-OH
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant synthetic challenge, often leading to sluggish and incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the stereochemical integrity of the peptide. This document provides a comprehensive overview of the most effective coupling reagents for the sterically hindered this compound, supported by comparative data and detailed experimental protocols.
Comparative Analysis of Coupling Reagents
The successful incorporation of this compound hinges on the use of highly reactive coupling reagents capable of overcoming the steric barrier. Based on literature and empirical evidence, aminium/uronium and phosphonium salt-based reagents are the most effective choices. Key considerations for reagent selection include coupling efficiency, potential for side reactions such as racemization, and ease of handling.
Data Summary:
The following table summarizes the performance of recommended coupling reagents for sterically hindered N-methylated amino acids. While direct head-to-head comparative data for this compound under identical conditions is limited, this compilation provides a valuable guide based on reported efficiencies for similar challenging couplings.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Reported Yield/Efficiency | Racemization Potential | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 1 - 4 hours | High to Very High | Low | Advantages: High reactivity, effective for hindered couplings.[1] Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.[2] |
| COMU | Aminium/Uronium Salt | 1 - 2 hours | High to Very High | Very Low | Advantages: High reactivity comparable to HATU, safer byproducts (non-explosive), byproducts are water-soluble, simplifying workup.[3][4] Disadvantages: Higher cost. |
| PyAOP | Phosphonium Salt | 1 - 4 hours | High | Low | Advantages: Particularly effective for coupling N-methylated amino acids, does not cause guanidinylation.[5][6][7] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
| PyBOP/HOAt | Phosphonium Salt | 2 - 12 hours | Good to High | Low | Advantages: Robust combination for difficult couplings. Disadvantages: Generally slower than HATU or COMU. |
Note: Yields and reaction times are highly dependent on the specific peptide sequence, reaction scale, and conditions.
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows and chemical transformations involved in the coupling of this compound.
Caption: General workflow for the solid-phase coupling of this compound.
Caption: Chemical pathway for the activation and coupling of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is suitable for manual or automated peptide synthesis on a solid support (e.g., Rink Amide resin).
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Bromophenol blue solution for monitoring
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen and deprotected resin. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Solution-Phase Peptide Synthesis using COMU
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Amine Component Preparation: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir the solution for 10 minutes at room temperature to neutralize the salt.
-
Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and COMU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the mixture for 5-10 minutes at room temperature for pre-activation.
-
Coupling Reaction: Add the activated this compound solution to the amine component solution. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.
Conclusion
The successful incorporation of the sterically hindered this compound is achievable with the careful selection of a potent coupling reagent and optimized reaction conditions. Aminium/uronium salts such as HATU and COMU, and phosphonium salts like PyAOP, have demonstrated superior performance in facilitating these challenging couplings. COMU, in particular, offers the combined benefits of high reactivity and a more favorable safety and environmental profile. The provided protocols offer a robust starting point for researchers to develop efficient and reliable methods for the synthesis of N-methylated peptides, thereby advancing the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PyAOP reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fmoc-N-Me-Ala-OH Activation with HATU/HBTU for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation of Fmoc-N-Me-Ala-OH using HATU and HBTU for solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to assist in the efficient incorporation of this sterically hindered amino acid into peptide sequences, a critical step in the development of novel therapeutics and research tools.
Introduction
N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), are crucial building blocks in medicinal chemistry. Their incorporation into peptides can enhance proteolytic stability, improve cell permeability, and modulate conformation, thereby fine-tuning biological activity. However, the coupling of N-methylated amino acids presents a significant challenge in SPPS due to the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine. This often leads to slower reaction rates and incomplete couplings.
The choice of coupling reagent is paramount for overcoming these challenges. This document details the use of two common uronium salt-based coupling reagents, HATU and HBTU, for the activation of this compound.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-ester. The presence of the 7-azabenzotriazole (HOAt) moiety makes it more reactive than HBTU, leading to faster and more complete coupling reactions, particularly for sterically hindered amino acids.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used coupling reagent that forms an OBt-ester. While effective for many standard couplings, it is generally less reactive than HATU and may result in lower yields and a higher risk of side reactions when coupling N-methylated amino acids.[1]
Data Presentation: Comparative Performance of HATU and HBTU
The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the comparative performance of HATU and HBTU for the coupling of sterically hindered and N-methylated amino acids, based on literature data.
| Parameter | HATU | HBTU | Key Observations |
| Coupling Efficiency | High to Very High | Moderate to High | HATU consistently provides higher coupling yields, especially for difficult sequences and N-methylated residues.[1] |
| Reaction Speed | Faster | Slower | The higher reactivity of the OAt-ester formed with HATU leads to significantly shorter reaction times.[1] |
| Epimerization Risk | Lower | Higher | HATU is associated with a reduced risk of racemization, a critical factor for maintaining stereochemical integrity.[1][2][3] |
| Purity of Final Peptide | Higher Purity | Lower Purity | The enhanced efficiency of HATU often results in fewer deletion products and other side-reaction impurities.[1] |
| Recommendation for this compound | Highly Recommended | Use with caution; may require optimization | For sterically hindered N-methylated amino acids like this compound, HATU is the preferred reagent to ensure high yields and purity.[4] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing N-Me-Ala, using either HATU or HBTU for the coupling of this compound.
Materials:
-
Fmoc-protected Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol 1: Coupling of this compound using HATU
This protocol is highly recommended for efficient coupling of this compound.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL/g resin).
- Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL/g resin).
3. This compound Activation and Coupling:
- In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
- Add DIPEA (8 equivalents) to the solution and mix gently.
- Allow the pre-activation to proceed for 1-2 minutes.
- Add the activated this compound solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).
4. Monitoring and Washing:
- The standard ninhydrin (Kaiser) test is not effective for monitoring the coupling to a secondary amine. Use the bromophenol blue test to monitor the completion of the reaction (a yellow color indicates a complete reaction).[5]
- If the coupling is incomplete, a second coupling (recoupling) with a fresh solution of activated this compound is recommended.
- Once the coupling is complete, drain the reaction solution.
- Wash the resin with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally DMF (3 x 5 mL/g resin).
5. Chain Elongation:
- Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: Coupling of this compound using HBTU
This protocol can be used, but may require optimization for satisfactory yields.
1. Resin Preparation and Swelling:
- Follow step 1 of Protocol 1.
2. Fmoc Deprotection:
- Follow step 2 of Protocol 1.
3. This compound Activation and Coupling:
- In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
- Add DIPEA (8 equivalents) to the solution and mix gently.
- Allow the pre-activation to proceed for 1-2 minutes.
- Add the activated this compound solution to the deprotected resin.
- Agitate the reaction mixture for 2-6 hours at room temperature. Longer reaction times are generally required compared to HATU.
4. Monitoring and Washing:
- Follow step 4 of Protocol 1, using the bromophenol blue test for monitoring. Recoupling may be necessary.
5. Chain Elongation:
- Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Visualizations
The following diagrams illustrate the chemical activation pathway of this compound with HATU and a general experimental workflow for solid-phase peptide synthesis.
Caption: Activation of this compound with HATU.
Caption: General workflow for SPPS with this compound.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue when working with N-methylated amino acids.
-
Solution: Always use a highly efficient coupling reagent like HATU. Perform a double or even triple coupling if necessary. Increasing the reaction time and/or temperature can also improve yields.
-
-
Epimerization: The risk of racemization is higher with N-methylated amino acids.
-
Guanidinylation: Using a large excess of HATU or HBTU can lead to the formation of a guanidinium cap on the N-terminal amine, which terminates chain elongation.
-
Solution: Use the recommended stoichiometry of reagents (typically around 3.9 equivalents of the coupling reagent).
-
-
Monitoring: As mentioned, the Kaiser test is not suitable for secondary amines.
-
Solution: Use the bromophenol blue test for accurate monitoring of the coupling reaction progress.[5]
-
-
Solvent Quality: Ensure the use of high-purity, anhydrous DMF, as water can hydrolyze the activated amino acid and reduce coupling efficiency.
By following these protocols and considering the key points outlined, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the synthesis of novel and potent peptide-based molecules.
References
Revolutionizing Peptide Therapeutics: A Comparative Guide to Manual and Automated Synthesis of N-Methylated Peptides
For Immediate Release
Shanghai, China – December 13, 2025 – In the landscape of drug discovery and development, N-methylated peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, improved cell permeability, and modulated receptor affinity. The synthesis of these modified peptides, however, presents unique challenges. This document provides detailed application notes and protocols comparing manual and automated solid-phase synthesis techniques for N-methylated peptides, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting the optimal strategy for their needs.
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, can dramatically improve the pharmacokinetic properties of peptide-based drugs.[1] This modification sterically hinders protease degradation and can lock the peptide into a bioactive conformation.[1] However, the introduction of N-methylated amino acids can also lead to steric hindrance during peptide coupling, making the synthesis process more complex than that of their unmodified counterparts.[2]
This guide delves into the two primary approaches for synthesizing N-methylated peptides: manual solid-phase peptide synthesis (SPPS) and automated SPPS. We provide a detailed comparison of these methods, supported by quantitative data, experimental protocols, and visual workflows to aid in decision-making.
Data Presentation: Manual vs. Automated Synthesis at a Glance
The choice between manual and automated synthesis hinges on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. The following tables summarize the key quantitative parameters for each method.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and generally lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
| Initial Equipment Cost | Low | High |
Illustrative data compiled from multiple sources.[3][4][5][6]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both manual and automated on-resin N-methylation and subsequent peptide synthesis are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence.
Manual On-Resin N-Methylation and Peptide Synthesis Protocol
This protocol outlines the manual synthesis of an N-methylated peptide on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide (MeI) or Dimethyl sulfate
-
2-Mercaptoethanol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Sintered glass reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a sintered glass reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 eq.) using a coupling reagent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Wash the resin with DMF and DCM. Repeat this step for each amino acid until the residue to be N-methylated is reached.
-
On-Resin N-Methylation (Fukuyama-Mitsunobu based):
-
Sulfonamide Formation: Treat the deprotected resin with o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 1 hour. Wash thoroughly with DMF and DCM.
-
Methylation: Add a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF and shake for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.
-
Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in DMF for 15 minutes. Repeat this step. Wash the resin extensively with DMF and DCM.
-
-
Continuation of Peptide Synthesis: Continue the peptide chain elongation by repeating step 3 for the remaining amino acids.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]
Automated On-Resin N-Methylation and Peptide Synthesis Protocol
This protocol describes the synthesis of an N-methylated peptide using an automated peptide synthesizer.
Materials and Reagents:
-
As per the manual protocol, with reagents loaded into the synthesizer's reservoirs.
-
Automated peptide synthesizer.
Procedure:
-
Resin Loading and Programming: Load the resin into the reaction vessel of the synthesizer. Program the synthesizer with the peptide sequence, specifying the cycles for deprotection, coupling, and washing.
-
Automated Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the following steps for each amino acid up to the methylation site:
-
Fmoc Deprotection: The synthesizer will deliver 20% piperidine in DMF to the reaction vessel.
-
Washing: The resin will be automatically washed with DMF.
-
Amino Acid Coupling: The synthesizer will deliver the pre-activated amino acid solution (Fmoc-amino acid, coupling reagent, and base) to the reaction vessel.
-
-
Manual Intervention for N-Methylation (or automated if the synthesizer has a dedicated protocol):
-
Pause the automated synthesis after the deprotection of the amino acid to be methylated.
-
Manually perform the on-resin N-methylation steps as described in the manual protocol (step 4), or if available, run a pre-programmed N-methylation cycle on the synthesizer.
-
-
Resumption of Automated Synthesis: Reposition the reaction vessel in the synthesizer and resume the automated program to couple the remaining amino acids.
-
Final Cleavage and Purification: Once the synthesis is complete, the peptide-resin is removed from the synthesizer. The cleavage and purification steps are performed manually as described in the manual protocol (steps 7 and 8).[1][10][11]
Visualizing the Process: Experimental Workflows
To further clarify the synthesis process, the following diagrams illustrate the workflows for both manual and automated synthesis of N-methylated peptides.
Biological Significance: N-Methylated Peptides in Signaling Pathways
N-methylated peptides have demonstrated significant therapeutic potential by targeting key signaling pathways involved in various diseases. Two prominent examples are Cyclosporine A and Romidepsin.
Cyclosporine A: This cyclic N-methylated peptide is a potent immunosuppressant.[12] Its mechanism of action involves binding to cyclophilin, an intracellular protein.[13] The Cyclosporine A-cyclophilin complex then inhibits calcineurin, a phosphatase crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT).[12][14] By preventing NFAT dephosphorylation and its subsequent translocation to the nucleus, Cyclosporine A blocks the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2), thereby suppressing the T-cell mediated immune response.[13][14]
Romidepsin: This N-methylated cyclic peptide is a histone deacetylase (HDAC) inhibitor used in cancer therapy.[3][15] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Romidepsin promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[3] This can lead to cell cycle arrest and apoptosis in cancer cells.[15] Romidepsin has also been shown to inhibit the PI3K/AKT/mTOR pro-survival pathway.[15]
Conclusion
The synthesis of N-methylated peptides is a critical capability in modern drug discovery. Manual synthesis offers a low-cost, flexible option for small-scale and developmental work, while automated synthesis provides high-throughput, reproducible production for larger-scale needs. The choice between these methods will depend on the specific requirements of the research program. The protocols and comparative data presented in this guide aim to equip researchers with the knowledge to make informed decisions and successfully synthesize these promising therapeutic agents.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. youtube.com [youtube.com]
- 11. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), into cyclic peptides is a powerful strategy in modern drug discovery. This modification offers a route to overcome many of the inherent limitations of conventional peptide therapeutics. N-methylation of the peptide backbone can significantly enhance metabolic stability by protecting against enzymatic degradation, improve cell permeability and oral bioavailability, and constrain the peptide's conformation.[1][2][3][4] These conformational constraints can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[5]
Fmoc-N-Me-Ala-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing this modification. However, the steric hindrance posed by the N-methyl group presents unique challenges during peptide synthesis, particularly during the coupling step.[6] These application notes provide detailed protocols and quantitative data to guide researchers in the successful synthesis of cyclic peptides containing this compound.
Data Presentation
The following tables summarize quantitative data related to the synthesis of N-methylated cyclic peptides. It is important to note that yields and purity can be highly sequence-dependent and require optimization.
Table 1: Representative Yields for the Synthesis of N-Methylated Cyclic Peptides
| Peptide Sequence/Type | Synthesis Stage | Yield (%) | Purity (%) | Reference |
| Cyclic hexapeptide (trimethylated) | Overall Yield | 28% (oral bioavailability) | >95% | [5] |
| Mono/multiply N-methylated cyclic peptides | Overall (4-5 days synthesis) | Not specified | High | [3][4] |
| Continuous-flow synthesis of N-methylated cyclic alanine peptides | Not specified | High | High | [2] |
| Solution-phase cyclization of a linear precursor | Cyclization Step | 22% | Not specified | [7] |
Table 2: Optimized Conditions for Coupling this compound
| Coupling Reagent | Additive | Base | Solvent | Reaction Time | Key Considerations |
| HATU | HOAt | DIPEA/Collidine | DMF | 4-24 h | Recommended for sterically hindered couplings.[8] |
| HBTU/TBTU | HOBt | DIPEA | DMF/DCM | 15-20 min (activation) | Can lead to racemization with some amino acids.[9] |
| DCC | HOBt | - | DMF/DCM | 15-20 min (activation) | A classic coupling method. |
| PyBOP | - | DIPEA | DMF | Not specified | A phosphonium-based coupling reagent.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing N-Me-Ala
This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of this compound (Optimized for Steric Hindrance):
-
Dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for at least 4 hours, or overnight.[8]
-
Due to the lack of a primary amine, the Kaiser test is not suitable for monitoring the coupling to an N-methylated residue. A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: On-Resin Cyclization of the N-Methylated Peptide
This protocol describes a general method for the on-resin head-to-tail cyclization of the synthesized linear peptide.
Materials:
-
Peptide-resin from Protocol 1
-
DMF
-
DIPEA
-
HATU
-
HOAt
Procedure:
-
Resin Preparation: After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF to remove any residual piperidine.
-
Cyclization Reaction:
-
Prepare a cyclization solution of HATU (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF. The concentration of the peptide on the resin should be kept low to favor intramolecular cyclization over intermolecular oligomerization.
-
Add the cyclization solution to the resin and shake at room temperature.
-
Monitor the reaction progress by cleaving a small amount of resin at different time points (e.g., 4, 8, 12, 24 hours) and analyzing the product by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using the same procedure as in Protocol 1, step 7.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis and on-resin cyclization of an N-methylated peptide.
Signaling Pathway Inhibition
Many N-methylated cyclic peptides are designed to inhibit protein-protein interactions. A prominent example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[10] By inhibiting the p53-MDM2 interaction, p53 levels can be restored, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by an N-methylated cyclic peptide.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-N-Me-Ala-OH in Developing Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, native peptides often suffer from poor pharmacokinetic properties, including low metabolic stability and limited cell permeability, which hinder their clinical utility. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, can significantly enhance the therapeutic potential of peptides.
N-methylation introduces a methyl group onto the amide nitrogen of the peptide bond. This seemingly subtle modification has profound effects on the peptide's properties. It sterically shields the amide bond from proteolytic enzymes, thereby increasing the peptide's half-life in biological fluids.[1] Furthermore, the removal of the amide proton reduces the hydrogen bonding capacity of the backbone, which can lead to increased membrane permeability and oral bioavailability.[2] From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target. This application note provides a comprehensive overview of the use of this compound in the development of therapeutic peptides, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The incorporation of N-methyl-L-alanine can significantly improve the stability and cellular uptake of therapeutic peptides. The following tables summarize quantitative data from a study on the SUPR4B1W peptide, demonstrating the impact of N-methylation.
Table 1: Protease Stability of SUPR4B1W Peptide Variants
| Peptide Variant | Key Modification | Half-life in Proteinase K (minutes) | Fold Improvement vs. Non-N-methylated |
| SUPR4B1W | Cyclic, N-methyl-L-alanine | ~110 | ~18.3x |
| Linear SUPR4B1W | Linear, N-methyl-L-alanine | 57 | ~9.5x |
| Alanine-substituted SUPR4B1W | Cyclic, L-alanine | 6 | 1x |
Data sourced from a study on SUPR4B1W, demonstrating the significant increase in proteolytic stability upon N-methylation.[1]
Table 2: Cytosolic Access of SUPR4B1W Peptide Variants
| Peptide Variant | Key Modification | Cytosolic Access at 4 hours (Fold increase vs. linear) | Cytosolic Access at 4 hours (Fold increase vs. non-N-methylated) |
| SUPR4B1W | Cyclic, N-methyl-L-alanine | ~7 | ~3 |
| Linear SUPR4B1W | Linear, N-methyl-L-alanine | 1 | Not Applicable |
| Alanine-substituted SUPR4B1W | Cyclic, L-alanine | Not Reported | 1 |
Data sourced from a study on SUPR4B1W, indicating that N-methylation contributes to enhanced cytosolic access.[1]
Table 3: Binding Affinity of p53-MDM2 Inhibitor Peptides
| Peptide | Sequence | Modification | Binding Affinity (Kd) to MDM2 |
| p53 (17-28) | ETFSDLWKLLPE | Wild-Type | ~160-260 nM |
| PMI | TSFAEYWNLLSP | Optimized Sequence | 3.2 nM |
| Hypothetical PMI-(N-Me-Ala)4 | TSF(N-Me-A)EYWNLLSP | N-methylation at Ala4 | Expected to be in the low nM range* |
Binding affinities for p53 (17-28) and PMI are sourced from literature.[3][4] The binding affinity for the hypothetical PMI-(N-Me-Ala)4 is an educated estimation based on the known benefits of N-methylation on conformational stabilization, which often leads to improved binding. Experimental validation is required.
Signaling Pathway: Inhibition of the p53-MDM2 Interaction
A crucial target in cancer therapy is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to proliferate unchecked. Therapeutic peptides can be designed to mimic the p53 helix that binds to MDM2, disrupting this interaction and reactivating p53's tumor-suppressive functions. The incorporation of this compound into such peptides can enhance their stability and cell permeability, making them more effective therapeutic agents.
Caption: p53-MDM2 signaling pathway and its disruption by an N-methylated peptide inhibitor.
Experimental Workflows
The development of a therapeutic peptide involves a series of well-defined experimental stages, from synthesis to biological evaluation.
Caption: General experimental workflow for the development of an N-methylated therapeutic peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a p53-MDM2 Inhibitor Peptide (Hypothetical PMI-(N-Me-Ala)4)
This protocol describes the manual synthesis of the hypothetical peptide TSF(N-Me-A)EYWNLLSP on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and add fresh 20% piperidine/DMF solution, then agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
After completion, drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Due to the steric hindrance of the N-methyl group, coupling requires a more potent activating agent and potentially longer reaction times.
-
Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 4-6 hours, or overnight if necessary.
-
Monitor the coupling completion (a Chloranil test can be used for secondary amines).
-
Wash the resin as described in step 3.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: In Vitro Serum Stability Assay
Objective: To determine the half-life of the N-methylated peptide in human serum compared to its non-methylated counterpart.
Materials:
-
Purified N-methylated and non-methylated peptides
-
Human serum
-
Quenching/Precipitating solution: Acetonitrile (ACN) with 1% TFA
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in a suitable solvent (e.g., DMSO or water).
-
Reaction Setup:
-
Pre-warm human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the peptide-serum mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold precipitating solution (e.g., 1:3 ratio of serum aliquot to ACN with 1% TFA) to stop enzymatic degradation and precipitate serum proteins.
-
Sample Preparation: Vortex the tube and centrifuge at high speed to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant for the remaining peptide concentration using RP-HPLC.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) for each peptide.
Protocol 3: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of the N-methylated peptide across a Caco-2 cell monolayer, an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for peptide quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the peptide solution (at a known concentration) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of peptide appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
-
Conclusion
The incorporation of this compound is a powerful and versatile strategy in therapeutic peptide development. As demonstrated by the provided data and established protocols, N-methylation can significantly enhance the proteolytic stability and cellular permeability of peptides. The detailed experimental workflows and protocols outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate N-methylated peptides with improved drug-like properties. A systematic approach to the application of this compound and other N-methylated amino acids is crucial for unlocking the full therapeutic potential of peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An expeditious synthesis of the MDM2-p53 inhibitor AM-8553 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc Deprotection in Peptides with N-Methylated Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate conformation to enhance binding affinity and selectivity. However, the presence of N-methylated residues introduces significant challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step. The steric hindrance imposed by the N-methyl group can impede the approach of the base used for deprotection, leading to incomplete Fmoc removal, truncated sequences, and difficult purifications.
These application notes provide a comprehensive overview of the challenges and optimized methods for the efficient Fmoc deprotection of peptides containing N-methylated residues. Detailed protocols for standard and alternative deprotection strategies are presented, along with a discussion of common side reactions and mitigation strategies.
Challenges in Fmoc Deprotection of N-Methylated Peptides
Standard Fmoc deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are often inefficient for the complete and rapid removal of the Fmoc group from N-methylated amino acids. The steric bulk of the N-methyl group, in conjunction with the amino acid side chain, shields the acidic proton on the fluorenyl group, slowing down the deprotection kinetics. This can lead to:
-
Incomplete Deprotection: Residual Fmoc-protected peptide chains, which are capped in the subsequent coupling step, resulting in truncated peptide impurities that can be difficult to separate from the desired product.
-
Longer Reaction Times: Extended deprotection times increase the risk of base-mediated side reactions, such as diketopiperazine formation, particularly with dipeptide sequences containing N-methylated residues.
To address these challenges, alternative deprotection reagents and optimized protocols have been developed.
Comparative Analysis of Fmoc Deprotection Methods
The choice of deprotection reagent and conditions is critical for the successful synthesis of peptides containing N-methylated residues. Below is a summary of commonly used methods and their performance.
| Deprotection Reagent(s) | Concentration | Solvent | Typical Conditions | Advantages | Disadvantages | Purity/Yield Observations |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10-20 min, RT | Standard, well-established. | Often slow and incomplete for N-methylated residues, leading to deletion sequences. | Lower yields and purity are common. |
| DBU / Piperidine | 2% DBU, 2-5% Piperidine (v/v) | DMF or NMP | 2 x 5-7 min, RT | Rapid and highly efficient deprotection. Reduces risk of incomplete deprotection. | DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap the dibenzofulvene byproduct. Can promote aspartimide formation in sensitive sequences. | Significantly improves yields and purity for difficult sequences. |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min, RT | Efficacy comparable to piperidine.[1] Not a controlled substance in many regions. | Can still be slow for highly hindered N-methylated residues. | Similar purity and yields to piperidine for standard sequences.[1] |
| Piperazine / DBU | 5% Piperazine (w/v), 2% DBU (v/v) | NMP | 2 x 5 min, RT | Drastically reduces diketopiperazine (DKP) formation.[2] Efficient deprotection. | Potential for precipitation of piperazine-dibenzofulvene adduct.[2] | Leads to a significant reduction in DKP-related impurities, improving overall purity.[2] |
Key Side Reactions and Mitigation Strategies
The primary side reaction of concern during the Fmoc deprotection of N-methylated peptides is diketopiperazine (DKP) formation .
Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. N-methylated amino acids, particularly at the C-terminal position of the dipeptide, dramatically increase the rate of DKP formation. This is because the N-methyl group favors the cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization.
Mitigation Strategies for DKP Formation:
-
Choice of Resin: Utilize a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization.
-
Optimized Deprotection Reagents: Employ a deprotection cocktail known to suppress DKP formation, such as 2% DBU and 5% piperazine in NMP.[2]
-
Dipeptide Coupling: Instead of sequential coupling, pre-synthesize the dipeptide containing the N-methylated residue and couple it as a single unit. This bypasses the vulnerable dipeptide-resin intermediate.
-
Low Temperature: Performing the Fmoc deprotection and subsequent coupling steps at reduced temperatures (e.g., 0-5 °C) can slow the rate of DKP formation.
Experimental Protocols
Protocol 1: Standard Deprotection with Piperidine (Extended Duration)
This protocol is a modification of the standard procedure, with extended reaction times to improve deprotection efficiency for less hindered N-methylated residues.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the coupling step.
Protocol 2: DBU/Piperidine Deprotection for Hindered N-Methylated Residues
This protocol is highly effective for rapid and complete Fmoc deprotection of sterically demanding N-methylated amino acids.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.
-
DMF (peptide synthesis grade)
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% DBU / 2% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-7 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4.
-
Wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of DBU, piperidine, and the dibenzofulvene adduct.
-
Proceed to the coupling step.
Protocol 3: DKP Suppression with Piperazine/DBU
This protocol is specifically designed to minimize diketopiperazine formation.
Materials:
-
Fmoc-protected dipeptide-resin (prone to DKP formation)
-
Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in N-Methyl-2-pyrrolidone (NMP).
-
NMP (peptide synthesis grade)
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes.
-
Drain the NMP.
-
Add the 5% piperazine / 2% DBU in NMP solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4.
-
Wash the resin thoroughly with NMP (5-7 times).
-
Proceed to the coupling step.
Visualizing the Chemistry and Workflows
To further clarify the processes involved, the following diagrams illustrate the chemical mechanism of Fmoc deprotection and the experimental workflows.
Conclusion
The successful solid-phase synthesis of peptides containing N-methylated residues is highly dependent on the optimization of the Fmoc deprotection step. While standard piperidine protocols can be insufficient, the use of stronger base systems such as DBU in combination with a scavenger like piperidine or piperazine offers a robust solution for achieving high-purity peptides in good yields. For sequences prone to diketopiperazine formation, a combination of optimized deprotection reagents, sterically hindered resins, and careful control of reaction conditions is essential. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to overcome the challenges associated with the synthesis of these important therapeutic molecules.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-N-Me-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating N-methylated amino acids, specifically focusing on the use of Fmoc-N-Me-Ala-OH. The inclusion of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved cell permeability, and constrained peptide conformations.[1][2]
Solution-phase peptide synthesis (SPPS) offers distinct advantages for the synthesis of short to medium-length peptides, primarily the ability to purify intermediates at each step, ensuring high purity of the final product.[1] However, the incorporation of N-methylated amino acids like this compound presents unique challenges, including steric hindrance that can impede coupling reactions.[1][3] Careful selection of coupling reagents and optimization of reaction conditions are therefore paramount for successful synthesis.
Key Considerations for Solution-Phase Synthesis with this compound
-
Coupling Reagents : Standard coupling reagents may be inefficient due to the steric bulk of the N-methyl group. More potent activating agents are often necessary to achieve high coupling yields.[1][3]
-
Reaction Times : Coupling reactions involving N-methylated amino acids frequently require longer reaction times to reach completion compared to their non-methylated counterparts.[1]
-
Monitoring the Reaction : Close monitoring of the reaction progress is crucial. Thin-layer chromatography (TLC) is a common method for tracking the consumption of starting materials and the formation of the product.[1]
Data Presentation: Coupling Efficiency
The choice of coupling reagent is a critical factor in the successful incorporation of this compound. The following table summarizes illustrative quantitative data for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe using various coupling reagents in a solution-phase context. Actual results can vary based on specific reaction conditions.[1]
| Coupling Reagent | Base | Typical Yield (%) | Key Advantages |
| HATU | DIPEA or NMM | 85-95 | High coupling efficiency, even for sterically hindered amino acids.[1] |
| PyAOP | DIPEA | 80-90 | Particularly effective for coupling N-methylated amino acids.[1] |
| PyBOP/HOAt | DIPEA | 80-90 | A robust combination for difficult couplings.[1] |
| EDCI/HOBt | TEA or DIPEA | 60-75 | A more traditional and cost-effective option, though may require longer reaction times.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the solution-phase synthesis of a dipeptide containing N-Methyl-L-alanine. These should be considered as a general framework and may require optimization based on the specific peptide sequence and laboratory equipment.
General Workflow for Dipeptide Synthesis
The synthesis of a dipeptide, for instance, Fmoc-Ala-(N-Me)Ala-OMe, involves a sequential process of coupling and deprotection.[1]
Protocol 1: Synthesis of Fmoc-Ala-(N-Me)Ala-OMe using HATU
This protocol details the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.[1]
Materials:
-
Fmoc-L-alanine
-
N-Methyl-L-alanine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Procedure:
-
Preparation of the Amine Component: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[1]
-
Coupling Reaction: Add the activated Fmoc-L-alanine solution to the solution of N-Methyl-L-alanine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide.[1]
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.[1]
Materials:
-
Fmoc-Ala-(N-Me)Ala-OMe (from Protocol 1)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.[1][4]
-
Stir the solution at room temperature for 30 minutes. Monitor the deprotection by TLC until the starting material is no longer visible.[1]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the piperidine and DMF.
-
Dissolve the residue in a minimal amount of DCM and precipitate the deprotected dipeptide by adding cold diethyl ether.[1]
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.[1]
Logical Relationship of Synthesis Steps
The successful synthesis of a peptide containing N-Methyl-L-alanine relies on a logical sequence of protection, activation, coupling, and deprotection steps.[1]
Concluding Remarks
The incorporation of this compound in solution-phase peptide synthesis is a powerful tool for the development of novel peptide therapeutics. While presenting challenges due to steric hindrance, the use of potent coupling reagents and carefully optimized protocols can lead to high yields of the desired N-methylated peptides. The methodologies and data provided in these application notes serve as a robust foundation for researchers to successfully synthesize these valuable compounds.
References
Application Note: Overcoming Challenging Couplings of N-Methylated Amino Acids with Microwave-Assisted Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, increase cell permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete or slow coupling reactions, resulting in lower yields and purity of the target peptide.[1][2] Conventional SPPS methods frequently prove inefficient for these difficult couplings. Microwave-assisted SPPS has emerged as a powerful technique to overcome these hurdles by dramatically accelerating reaction rates and improving coupling efficiency, even for the most sterically hindered N-methylated residues.[1][2][3][4]
This application note provides a comprehensive overview of the application of microwave-assisted SPPS for the efficient incorporation of N-methylated amino acids. It includes comparative data, detailed experimental protocols, and a visual representation of the workflow to guide researchers in successfully synthesizing these challenging peptides.
Advantages of Microwave-Assisted SPPS for N-Methylated Peptides
Microwave energy directly and efficiently heats the solvent and reagents in the reaction vessel, leading to a rapid increase in temperature and significantly accelerated reaction kinetics.[3][5] This targeted heating offers several advantages over conventional heating methods for the coupling of N-methylated amino acids:
-
Reduced Reaction Times: Coupling reactions that may take hours at room temperature can often be completed in minutes with microwave irradiation.[6]
-
Increased Coupling Efficiency: The higher temperatures achieved with microwave heating can overcome the steric hindrance of N-methylated amino acids, driving the coupling reaction to completion and resulting in higher yields.[3][4]
-
Improved Peptide Purity: By promoting more efficient and complete couplings, microwave-assisted SPPS minimizes the formation of deletion sequences and other impurities, leading to a purer crude product.[1][3]
-
Enhanced Synthesis of Difficult Sequences: Microwave energy is particularly effective for sequences prone to aggregation and for the incorporation of other sterically hindered amino acids in addition to N-methylated residues.[3]
Data Presentation: Comparative Synthesis Data
The following table summarizes quantitative data from studies comparing conventional and microwave-assisted SPPS for the synthesis of peptides containing N-methylated amino acids and other hindered residues.
| Peptide Sequence/Residue | Synthesis Method | Coupling Time | Temperature | Crude Purity (%) | Overall Synthesis Time | Reference |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-Assisted | Not specified | Not specified | 86 | < 2 hours | [1] |
| GEQKLGAibAibAibASEEDLG-NH2 | Conventional | Not specified | Room Temperature | < 10 | 40 hours | [1] |
| GEQKLGAibAibAibASEEDLG-NH2 | Microwave-Assisted | Not specified | Not specified | 89 | < 3 hours | [1] |
| PYY3-36 analogue | Conventional | 45 min | Room Temperature | 23 | Not specified | [7] |
| PYY3-36 analogue | Microwave-Assisted | 10 min | 75 °C | 35 | Not specified | [7] |
| H-MeAla-MeIle-MeGly-NH2 | Conventional | Not specified | Room Temperature | Not specified | ~74 hours | [7] |
| H-MeAla-MeIle-MeGly-NH2 | Microwave-Assisted | 2 x 10 min | 75 °C | Significantly improved | Not specified | [7] |
N-Me-A: N-Methyl-Alanine, Aib: α-aminoisobutyric acid
Experimental Protocols
This section provides a detailed, generalized protocol for the microwave-assisted coupling of an Fmoc-protected N-methylated amino acid during SPPS. This protocol is based on methodologies described in the cited literature and should be optimized for specific sequences and instrumentation.[1][3][8]
Materials and Reagents:
-
Peptide synthesizer equipped with a microwave reactor (e.g., CEM Liberty Blue)
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/H2O/TIS/DODT)
-
Precipitation solvent: Diethyl ether (Et2O)
Protocol for a Single Coupling Cycle of an N-Methylated Amino Acid:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.[8]
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave energy (e.g., 75°C for 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Coupling of N-Methylated Amino Acid:
-
Prepare the coupling solution:
-
Add the coupling solution to the resin-containing reaction vessel.
-
Apply microwave energy. A typical starting point is 75°C for 10-20 minutes.[3][7] The temperature and time may need to be optimized depending on the specific N-methylated amino acid and the preceding residue. For particularly difficult couplings, a double coupling may be necessary.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS/DODT) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide overnight.
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide using preparative HPLC.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow of microwave-assisted SPPS and the logical relationship of the key steps.
Caption: General workflow of a microwave-assisted solid-phase peptide synthesis (SPPS) cycle.
Caption: Comparison of conventional and microwave-assisted SPPS for difficult couplings.
Conclusion
Microwave-assisted SPPS is a highly effective and enabling technology for the synthesis of peptides containing N-methylated amino acids and other sterically hindered residues. By significantly reducing reaction times and improving coupling efficiencies, this method allows for the reliable production of complex and modified peptides that are often inaccessible by conventional techniques. The protocols and data presented in this application note serve as a valuable resource for researchers aiming to leverage the power of microwave synthesis to advance their peptide-based research and drug development programs.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.co.jp [biotage.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Fmoc-N-Me-Ala-OH in Advanced Bioconjugation and Drug Delivery Systems
For Immediate Release
In the landscape of modern drug development, the pursuit of therapeutic peptides with enhanced stability, permeability, and efficacy is a paramount objective. The strategic use of modified amino acids, such as N-methylated variants, has emerged as a powerful tool for overcoming the inherent limitations of natural peptides. This application note details the utility of Fmoc-N-Me-Ala-OH, a key building block, in the design and synthesis of sophisticated bioconjugates and drug delivery systems. We provide comprehensive protocols and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this valuable reagent.
Introduction to N-Methylation in Peptide Therapeutics
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, confers several advantageous properties to peptide-based therapeutics. This modification can significantly enhance metabolic stability by providing steric hindrance against proteolytic enzymes, a major hurdle in the clinical application of peptides.[1][2][3] Furthermore, N-methylation can improve cell permeability and oral bioavailability by reducing the hydrogen bonding capacity of the peptide backbone, which in turn lowers the desolvation penalty for membrane translocation.[1] The incorporation of this compound into a peptide sequence allows for precise control over the location of N-methylation, enabling the fine-tuning of a peptide's pharmacological profile.
Physicochemical Properties of this compound
This compound is a white to off-white solid with a molecular weight of 325.3 g/mol .[4] Its purity is typically ≥ 99% as determined by chiral HPLC.[4] Proper handling and storage are crucial for maintaining its integrity.
| Property | Value |
| Synonyms | Fmoc-N-methyl-L-alanine |
| CAS Number | 84000-07-7[4] |
| Molecular Formula | C₁₉H₁₉NO₄[4] |
| Molecular Weight | 325.3 g/mol [4] |
| Appearance | White or off-white powder[4] |
| Purity | ≥ 99% (Chiral HPLC)[4] |
| Melting Point | 155 - 157 °C[4] |
| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in DMF)[4] |
| Storage Conditions | 0 - 8 °C[4] |
Enhanced Performance Through N-Methylation: Quantitative Insights
The inclusion of N-methylated amino acids like N-Me-Ala can have a profound impact on the stability and permeability of peptides.
Proteolytic Stability
The introduction of an N-methyl group on the alanine residue significantly enhances the resistance of a peptide to enzymatic degradation.
| Peptide | Modification | Enzyme | Half-life (t½) in min | Fold Increase in Stability |
| SUPR4B1W (linear) | Alanine | Proteinase-K | 57 | 1.0 |
| SUPR4B1W (linear, non-N-methylated) | Alanine | Proteinase-K | 6 | 0.1 |
| SUPR4B1W (cyclic) | N-Methyl-L-alanine | Proteinase-K | ~110 | ~1.9 |
Data adapted from a study on the protease stability of SUPR4B1W peptides.[5]
Cell Permeability
N-methylation can also favorably influence the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular components. The apparent permeability coefficient (Papp) is a measure of this ability, with higher values indicating greater permeability.
| Peptide | N-Methylation Pattern | Papp (x 10⁻⁶ cm/s) in Caco-2 cells |
| Cyclic poly-alanine hexapeptide | None | < 1 |
| Analogue 1 | N-Me-Ala adjacent to D-Ala | > 10 |
| Analogue 2 | Triple-N-methylation (D-Trp, Lys, Phe) | 4 |
Data adapted from studies on the intestinal permeability of N-methylated cyclic peptides.[6][7] A Papp value greater than 1 x 10⁻⁶ cm/s is considered indicative of good permeability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
The steric hindrance of the N-methyl group makes the coupling of this compound more challenging than its non-methylated counterpart. The choice of coupling reagent is critical for achieving high yields.
Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Activating Agent Type | Reported Coupling Efficiency for N-Methylated Amino Acids | Key Advantages |
| HATU | Guanidinium | >95% | High efficiency, fast reaction times.[8] |
| PyBroP | Phosphonium | ~90-98% | Effective for highly hindered couplings.[8] |
| PyAOP | Phosphonium | High | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[8] |
| HBTU/HCTU | Aminium/Uronium | Lower than HATU/PyBroP | Less effective for sterically hindered couplings.[9] |
Protocol for Manual Fmoc-SPPS of a Peptide Containing N-Me-Ala:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling: The standard ninhydrin test is not effective for secondary amines. Use a bromophenol blue test to monitor the reaction's progress.
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
Proteolytic Stability Assay
This protocol provides a general framework to assess the stability of an N-methylated peptide compared to its non-methylated counterpart in the presence of proteases or serum.
-
Prepare Peptide Solutions: Prepare stock solutions of the N-methylated peptide and the non-methylated control peptide in a suitable reaction buffer (e.g., PBS).
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with either a specific protease solution (e.g., trypsin, chymotrypsin) or human serum.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding a quenching solution (e.g., 10% TFA).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant.
-
HPLC Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using RP-HPLC.
-
Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.
Applications in Bioconjugation and Drug Delivery
The enhanced stability and permeability of N-methylated peptides make them attractive candidates for various bioconjugation and drug delivery strategies.
Peptide-Drug Conjugates (PDCs)
Peptides containing N-Me-Ala can be utilized as targeting ligands in PDCs. The peptide's sequence directs the conjugate to a specific receptor on diseased cells, and upon internalization, a cytotoxic drug is released. The increased proteolytic stability of the N-methylated peptide ensures that the PDC remains intact in circulation until it reaches its target. While specific examples detailing the use of this compound in a commercially available PDC linker are limited, the principle involves synthesizing a peptide-linker construct on a solid support, conjugating a drug to it in solution, and then attaching the peptide-drug conjugate to a carrier, such as an antibody.[10]
Liposomal Drug Delivery
N-methylated peptides can also serve as targeting moieties on the surface of liposomes. These peptide-functionalized liposomes can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific tissues or cells. The peptide's affinity for its target receptor mediates the binding and subsequent uptake of the liposome.
Conclusion
This compound is a critical building block for the synthesis of peptides with enhanced pharmaceutical properties. The incorporation of N-methylated alanine residues can significantly improve proteolytic stability and cell permeability, addressing two of the major challenges in peptide drug development. The provided protocols and data serve as a valuable resource for researchers aiming to design and synthesize novel bioconjugates and drug delivery systems with superior therapeutic potential. The careful selection of synthetic strategies and coupling reagents is essential for the successful incorporation of this sterically hindered amino acid. As the field of peptide therapeutics continues to evolve, the strategic use of N-methylation will undoubtedly play an increasingly important role in the creation of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency with Fmoc-N-Me-Ala-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-N-Me-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low coupling efficiency?
The primary reason for the low coupling efficiency of this compound is steric hindrance. The presence of the methyl group on the alpha-nitrogen (Nα-methylation) sterically hinders the approach of the activated carboxyl group to the free amino group of the growing peptide chain on the solid support. This makes the formation of the peptide bond more difficult compared to non-methylated amino acids.
Q2: What are the most effective strategies to improve the coupling efficiency of this compound?
To overcome the low coupling efficiency of this compound, several strategies can be employed:
-
Use of Potent Coupling Reagents: Utilizing highly reactive coupling reagents is crucial. Onium salt-based reagents like HATU, HBTU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids.
-
Incorporation of Additives: Additives such as HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure® can enhance the reactivity of the activated amino acid and suppress side reactions. HOAt is particularly recommended for couplings involving N-methylated amino acids.
-
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate the coupling reaction, leading to higher yields in shorter reaction times.
-
Optimization of Reaction Conditions: Increasing the reaction temperature and using solvents with better swelling properties for the resin, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can also improve coupling efficiency.
Q3: Are there any common side reactions to be aware of when coupling this compound?
Yes, several side reactions can occur, especially under forcing conditions used to drive the coupling to completion:
-
Racemization: The loss of chiral integrity at the alpha-carbon is a potential risk, particularly with prolonged activation times or the use of strong bases.
-
Aspartimide Formation: If the preceding amino acid is Aspartic Acid, the use of strong bases in subsequent deprotection steps can lead to the formation of a cyclic aspartimide derivative.
-
Diketopiperazine Formation: At the dipeptide stage, cyclization to form a diketopiperazine can occur, leading to chain termination.
Careful selection of reagents, additives, and reaction conditions is essential to minimize these side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Insufficient reactivity of the coupling reagent. | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1] |
| Steric hindrance from the N-methyl group. | Employ microwave-assisted synthesis to increase reaction kinetics.[2] | |
| Poor solvation of the peptide-resin. | Use NMP or a mixture of DMF/DMSO as the solvent. | |
| Incomplete Coupling | Short reaction time. | Increase the coupling time or perform a double coupling. |
| Inadequate activation of the amino acid. | Ensure the correct stoichiometry of the coupling reagent and base (e.g., DIPEA). | |
| Presence of Deletion Peptides | Inefficient coupling at the this compound step. | Optimize the coupling protocol using the recommendations above. Consider using a capping step with acetic anhydride after the coupling to block any unreacted amino groups. |
| Racemization | Prolonged activation or use of a strong base. | Use an additive like HOAt to suppress racemization.[3] Minimize the pre-activation time. |
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for the coupling efficiency of this compound with various modern reagents is not extensively published in a comparative table format, the literature suggests a general hierarchy of reactivity. The following table summarizes the qualitative and semi-quantitative information available.
| Coupling Reagent | Additive | Relative Efficiency for N-methylated Amino Acids | Key Advantages |
| DIC | HOBt | Low to Moderate | Cost-effective. |
| HBTU | HOBt | Moderate | Commonly used, good for standard couplings. |
| HATU | HOAt | High | Generally considered very effective for difficult couplings, including N-methylated residues.[4] |
| COMU | Oxyma Pure | High to Very High | Often reported to be superior to HATU in terms of speed and efficiency.[1] Better solubility in DMF. |
| PyAOP/PyBOP | HOAt | High | Promising reagents for couplings involving N-methylated amino acids.[5] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU/HOAt
This protocol is a robust method for the manual or automated coupling of this compound.
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF or NMP.
-
Activation: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. For N-methylated amino acids, a Chloranil test is often more reliable.
Protocol 2: Microwave-Assisted Coupling
Microwave-assisted synthesis can dramatically reduce coupling times and improve efficiency.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: Prepare the activation mixture as described in Protocol 1 (step 4).
-
Coupling: Add the activation mixture and DIPEA to the resin in a microwave-safe vessel.
-
Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer. A typical method would be 5-15 minutes at a temperature of 50-75°C.[2][6]
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Check for coupling completion.
Visualizations
DOT Script for Troubleshooting Logic
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
DOT Script for General Experimental Workflow
Caption: General experimental workflow for coupling this compound in SPPS.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete Fmoc deprotection in N-methylated sequences.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete Fmoc deprotection, particularly in challenging N-methylated sequences.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Q1: I'm observing incomplete Fmoc deprotection in my N-methylated peptide sequence. What are the common causes and how can I troubleshoot this?
Incomplete removal of the Fmoc protecting group is a common challenge in solid-phase peptide synthesis (SPPS), especially with N-methylated residues. This issue leads to deletion sequences and difficult purification. The primary causes often revolve around steric hindrance and peptide aggregation.
A systematic approach to troubleshooting this issue is outlined in the workflow below. Start by identifying the potential cause and then implement the recommended solutions sequentially.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q2: What is the chemical mechanism of Fmoc deprotection?
The Fmoc group is removed via a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF), which is then trapped by the amine to form a stable adduct.[1]
Caption: Mechanism of Fmoc deprotection by piperidine.
Q3: How can I detect incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be employed:
-
Kaiser Test: A widely used colorimetric test to detect free primary amines.[2] A positive result (blue/purple beads) indicates successful deprotection. However, this test is unreliable for N-terminal proline and N-methylated amino acids, as they are secondary amines.[2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[2]
-
Chloranil Test: This test is specifically used for the detection of secondary amines, making it suitable for sequences with N-terminal proline or N-methylated residues.[2]
-
UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the DBF-piperidine adduct in the deprotection solution (around 301-312 nm).[3][4] The completion of the reaction is indicated by the return of the absorbance to baseline.[1] This method allows for real-time tracking and automatic extension of deprotection times if needed.[1][5]
Q4: Are there alternative reagents to piperidine for Fmoc deprotection, especially for sensitive or N-methylated sequences?
Yes, several alternatives to piperidine are used to mitigate side reactions or improve deprotection efficiency in difficult contexts.
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Standard, effective, and well-documented.[6] | Can cause side reactions like aspartimide and diketopiperazine formation.[7] |
| 4-Methylpiperidine (4MP) | 20% in DMF | Efficacy is identical to piperidine.[4] Not a controlled substance.[4] | May still cause similar side reactions to piperidine. |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Reduces diketopiperazine (DKP) formation.[3][8] Considered a safer alternative.[3] | Lower solubility may require the use of ethanol.[1] |
| DBU (1,8-Diazabicycloundec-7-ene) | 1-2% in DMF/NMP | A stronger, non-nucleophilic base that can enhance deprotection for sterically hindered residues.[6][9] Often used in combination with piperazine.[8][9] | Can lead to Nα-fluorenylmethylation if used alone as it doesn't quench DBF.[9] |
Q5: How does N-methylation affect Fmoc deprotection?
N-methylation introduces steric bulk around the peptide backbone, which can hinder the approach of the deprotection reagent (piperidine) to the Fmoc group. This steric hindrance slows down the deprotection reaction, often leading to incomplete removal of the Fmoc group under standard conditions. Consequently, longer deprotection times, stronger bases, or alternative solvents are often required for efficient deprotection of N-methylated residues.[10][11]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine solid-phase peptide synthesis.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[6]
-
Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.[12]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[6]
-
Drain: Remove the deprotection solution by filtration.[6]
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) with fresh reagent is performed to ensure completeness.[6]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[6]
Protocol 2: Fmoc Deprotection for N-Methylated or Difficult Sequences
This modified protocol is designed to enhance deprotection efficiency for challenging sequences.
-
Solvent Exchange: After the initial DMF washes, wash the resin with N-methyl-2-pyrrolidone (NMP) (2 times).
-
Modified Deprotection Solution: Prepare a solution of 2% DBU and 5% piperazine in NMP.[8][9]
-
Deprotection: Add the modified deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature. Monitor the reaction progress using UV absorbance if possible. An initial deprotection of 5 minutes followed by a second treatment of 15-30 minutes is often effective.[8]
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with NMP (3 times) followed by DMF (3 times) to ensure all reagents are removed.
Protocol 3: Kaiser Test for Detection of Primary Amines
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[6]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[6]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[6]
-
Heat: Heat the test tube at 100°C for 5 minutes.[6]
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[6]
-
Yellow/Colorless Beads: Negative result, indicating incomplete deprotection.
-
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
Strategies to minimize racemization during Fmoc-N-Me-Ala-OH activation.
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Fmoc-N-Me-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: The N-methyl group on the alanine residue introduces significant steric hindrance, which can slow down the desired coupling reaction.[1][2] This prolonged reaction time, especially under basic conditions, increases the opportunity for the formation of a planar oxazolone intermediate or direct enolization at the alpha-carbon, both of which lead to a loss of stereochemical integrity.[3][4]
Q2: What are the primary chemical pathways that lead to racemization during the activation of this compound?
A2: There are two main mechanisms responsible for racemization:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent, non-stereospecific reprotonation or reaction with the amine component can result in a mixture of L- and D-isomers.[3][4]
-
Direct Enolization: A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side to yield a racemic mixture.[4]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: The choice of coupling reagent, the type and amount of base used, the reaction temperature, and the pre-activation time are all critical factors that can influence the degree of racemization.[5] Polar solvents may also promote racemization.[3]
Q4: What is the role of additives like OxymaPure and HOBt?
A4: Additives such as OxymaPure and 1-hydroxybenzotriazole (HOBt) are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents like DIC.[5] They react with the activated amino acid to form active esters that are more stable and less prone to cyclizing into the problematic oxazolone intermediate. These active esters then react more cleanly with the amine component to form the desired peptide bond with minimal loss of stereochemical purity.[3]
Troubleshooting Guide
Problem: I am observing significant diastereomeric impurities in my peptide containing N-Me-Ala, suggesting a high level of racemization.
This is a common challenge due to the steric hindrance of the N-methyl group. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization for sterically hindered amino acids.
-
Observation: Using standard reagents like HBTU or HCTU results in low yields and/or high racemization.[1][2]
-
Recommendation: Switch to more potent coupling reagents that are known to be effective for N-methylated amino acids. Onium salts derived from HOAt (like HATU) or OxymaPure (like COMU), and phosphonium salts (like PyAOP and PyBOP) are highly recommended.[1][5] If using a carbodiimide like DIC, the addition of an additive like OxymaPure is essential.[3]
Step 2: Assess the Base Used in Your Coupling Reaction
The basicity and steric hindrance of the base used can significantly impact the rate of racemization.
-
Observation: Use of strong, non-hindered bases like DIPEA is associated with increased racemization.[5]
-
Recommendation: Switch to a weaker or more sterically hindered base. 2,4,6-collidine or 2,6-dimethylpyridine (DMP) are excellent choices for minimizing racemization.[6] Use the minimum amount of base necessary for the reaction to proceed.
Step 3: Review Your Experimental Protocol
Procedural details can have a substantial effect on the level of racemization.
-
Observation: Long pre-activation times and elevated temperatures are being used to drive the coupling to completion.
-
Recommendation:
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the risk of oxazolone formation.
-
Control the Temperature: Perform the coupling reaction at room temperature or consider lowering it to 0°C. While higher temperatures can increase coupling efficiency, they also significantly accelerate racemization.[7]
-
Quantitative Data Summary
While extensive quantitative data for the racemization of this compound with all modern coupling reagents is not available in a single study, the following table provides a summary of expected racemization levels based on data from other racemization-prone amino acids. These values should be considered illustrative and can vary based on the specific peptide sequence, solvent, temperature, and base used.
| Coupling System | Additive | Relative Racemization Risk for N-Me-Ala | Notes |
| Onium (Aminium/Uronium) Salts | |||
| HATU | (HOAt) | Low | Highly effective for sterically hindered couplings, generally low racemization.[2][8] |
| HBTU/HCTU | (HOBt/6-Cl-HOBt) | Moderate to High | Often less effective for N-methylated amino acids, leading to incomplete coupling and a higher risk of racemization.[1] |
| COMU | (OxymaPure) | Very Low | Oxyma-based reagent with built-in racemization suppression; a safer and highly effective alternative to HATU.[2][6] |
| Phosphonium Salts | |||
| PyBOP/PyAOP | (HOBt/HOAt) | Low | Very effective for sterically hindered couplings. The combination with HOAt can enhance efficiency.[1] |
| PyBrOP | (None) | Low | Developed to overcome issues with coupling N-methyl amino acids, but its high reactivity can sometimes lead to oxazolone formation.[5] |
| Carbodiimides | |||
| DIC | None | Very High | Not recommended for N-methylated amino acids without an additive due to a high risk of racemization. |
| DIC | HOBt | Low to Moderate | A standard combination for suppressing racemization. |
| DIC | OxymaPure | Very Low | Highly recommended for minimizing racemization with carbodiimides.[9] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU
This protocol is recommended for coupling the sterically hindered this compound to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add the 2,4,6-collidine and allow the mixture to pre-activate for no more than 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, but this may increase the risk of racemization.
-
Monitoring: Monitor the completion of the coupling reaction using a bromophenol blue test, as the standard Kaiser test is not effective for secondary amines.
-
Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If monitoring indicates incomplete coupling, a second coupling can be performed by repeating steps 2-5 with a fresh solution of activated this compound.
Visualizations
Racemization Pathways
Caption: Mechanisms of racemization during this compound activation.
Recommended Experimental Workflow
Caption: Recommended workflow for low-racemization coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Managing peptide aggregation caused by N-methylated amino acids during SPPS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation, particularly when incorporating N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common issues encountered during the synthesis of peptides prone to aggregation.
Common Issues and Solutions
Question: My peptide synthesis is showing a low yield after incorporating an N-methylated amino acid. What could be the cause?
Answer: Low yields following the incorporation of N-methylated amino acids are frequently due to on-resin aggregation and sterically hindered coupling reactions. The N-methyl group disrupts the regular hydrogen-bonding network of the peptide backbone, which can sometimes lead to the formation of secondary structures that promote aggregation.[1][2][3] Additionally, the secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling step less efficient.[4][5][6]
To troubleshoot this, consider the following:
-
Optimize Coupling Conditions: Use more potent coupling reagents like HATU, HCTU, PyAOP, or PyBOP/HOAt.[5][7][8] Double coupling or increasing the coupling time can also improve efficiency.
-
Monitor the Reaction: Use a qualitative test like the bromophenol blue test to monitor coupling completion, as the standard ninhydrin test can be unreliable for N-methylated amines.[7]
-
Disrupt Aggregation: Employ aggregation-disrupting techniques as detailed in the advanced techniques section below.
Question: I am observing a significant number of deletion sequences in my crude product. How can I minimize these?
Answer: Deletion sequences are often a direct consequence of incomplete coupling reactions, which are exacerbated by peptide aggregation.[1] When the growing peptide chains aggregate on the resin, the reactive sites become inaccessible, leading to failed couplings and subsequent deletion of that amino acid in the final sequence.
To minimize deletion sequences:
-
Improve Solvation: Switch to more effective solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF solvent system to improve resin swelling and peptide chain solvation.[1][9]
-
Incorporate Structure-Breaking Elements: The introduction of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can effectively disrupt the formation of secondary structures that lead to aggregation.[1][10][11][12][13][14]
-
Employ Advanced Synthesis Techniques: High-temperature or microwave-assisted SPPS can provide the necessary energy to overcome activation barriers for difficult couplings and disrupt aggregation.[1][4][15][16]
Advanced Techniques
Question: How can I use chaotropic agents to disrupt on-resin aggregation?
Answer: Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, which are the primary drivers of peptide aggregation.[1][17] By adding these salts to your washing or coupling steps, you can help to break up aggregated peptide chains on the resin.
Commonly used chaotropic agents and their typical concentrations in DMF include:
-
0.8 M NaClO₄
-
0.8 M LiCl
-
4 M KSCN
It's recommended to perform a wash with the chaotropic salt solution just before the coupling step.
Question: What is the recommended protocol for high-temperature or microwave-assisted SPPS to synthesize a peptide with multiple N-methylated residues?
Answer: Both high-temperature and microwave-assisted SPPS can significantly improve the synthesis of difficult sequences, including those with multiple N-methylated residues, by enhancing reaction kinetics and disrupting aggregation.[1][4][16][18]
-
High-Temperature SPPS: Increasing the reaction temperature to 50-75°C can improve coupling efficiency. However, it's crucial to be cautious as higher temperatures can increase the risk of side reactions like racemization, especially with sensitive amino acids like Cys and His.[16]
-
Microwave-Assisted SPPS (MW-SPPS): Microwave energy provides rapid and uniform heating, which can dramatically shorten reaction times and improve yields for sterically hindered couplings.[4][15][16][19] A typical microwave protocol might involve a coupling step at a set temperature (e.g., 75°C) for a few minutes.
FAQs
Question: What are the main drivers of peptide aggregation during SPPS of N-methylated peptides?
Answer: The primary drivers of aggregation in SPPS of N-methylated peptides are:
-
Disruption of Backbone Hydrogen Bonding: The N-methyl group eliminates the amide proton, preventing the formation of a regular, stabilizing hydrogen bond network. This can lead to the adoption of alternative secondary structures that favor intermolecular aggregation.[20]
-
Increased Hydrophobicity: N-methylation can increase the overall hydrophobicity of the peptide, promoting self-association to minimize contact with the polar solvent.[20][21]
-
Sequence-Specific Effects: Certain sequences, particularly those with repeating hydrophobic or β-branched amino acids, are inherently more prone to aggregation.[1][3]
Question: Are there any sequence-specific considerations I should be aware of when working with N-methylated amino acids?
Answer: Yes, sequence context is crucial. The position of the N-methylated residue within the peptide can significantly influence its impact on aggregation. Placing an N-methylated amino acid in a region prone to β-sheet formation can be an effective strategy to disrupt this aggregation.[20][22] Conversely, consecutive N-methylated residues can present significant synthetic challenges due to cumulative steric hindrance.[6][8] It is also important to be aware of potential side reactions, such as diketopiperazine formation, which can be more prevalent with certain sequences.[6][8]
Data Presentation
Table 1: Comparison of Aggregation Disruption Strategies
| Strategy | Mechanism | Key Parameters/Reagents | Advantages | Disadvantages |
| Chaotropic Agents | Disrupts hydrogen bonding | 0.8 M NaClO₄, 0.8 M LiCl, 4 M KSCN in DMF | Easy to implement, cost-effective. | May not be sufficient for severe aggregation. |
| High-Temperature SPPS | Increases kinetic energy, disrupts secondary structures | 50-75°C[16] | Improves coupling efficiency for difficult sequences. | Increased risk of racemization and other side reactions.[16] |
| Microwave-Assisted SPPS | Rapid, uniform heating enhances reaction rates | Instrument-dependent power and temperature settings. | Significant reduction in reaction times, high efficiency.[4][16] | Requires specialized equipment. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation | Commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptides[10][11][12] | Highly effective at preventing aggregation, improves solubility.[10][11][12] | Can only be used at Ser or Thr residues. |
| Backbone Protection (Hmb/Dmb) | Temporarily protects the backbone amide, preventing hydrogen bonding | Hmb or Dmb protected amino acids[1] | Effective in preventing aggregation. | Can be expensive, may require modified cleavage protocols. |
Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Qualitative)
This protocol provides a simple method to qualitatively assess on-resin aggregation.
-
Sample Collection: After a coupling step where aggregation is suspected, take a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Wash the resin sample thoroughly with DMF (3x) and then DCM (3x).
-
Drying: Dry the resin sample under a stream of nitrogen or in a vacuum desiccator.
-
Swell Test: Add a small amount of DMF to the dried resin and observe its swelling behavior. A well-solvated, non-aggregated resin will swell readily. A resin with aggregated peptide chains will show reduced or no swelling.[1]
-
Visual Inspection: Observe the resin under a microscope. Aggregated resin may appear clumped or shrunken.
Protocol 2: Chaotropic Salt Wash for Aggregation Disruption
This protocol details the use of a chaotropic salt wash to disrupt on-resin aggregation.
-
Reagent Preparation: Prepare a 0.8 M solution of LiCl in DMF.
-
Standard Deprotection: Perform the Fmoc deprotection step as usual (e.g., 20% piperidine in DMF).
-
DMF Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
Chaotropic Salt Wash: Add the 0.8 M LiCl/DMF solution to the resin and agitate for 15-30 minutes.
-
DMF Wash: Wash the resin thoroughly with DMF (5-7 times) to remove the chaotropic salt.
-
Coupling: Proceed with the amino acid coupling step as planned.
Mandatory Visualizations
Caption: A workflow for troubleshooting common issues in SPPS.
Caption: How N-methylation can lead to peptide aggregation.
Caption: Step-by-step workflow for a chaotropic salt wash.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kohan.com.tw [kohan.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. cpcscientific.com [cpcscientific.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of crude N-methylated peptides.
Welcome to the technical support center for N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the yield and purity of crude N-methylated peptides. N-methylation is a key modification in peptide drug discovery that can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] However, the synthesis and purification of N-methylated peptides present unique challenges.[3] This guide addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of N-methylating a peptide?
N-methylation offers several advantages for peptide-based therapeutics, including:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders protease enzymes, leading to a longer in vivo half-life.[4]
-
Improved Cell Permeability: Increased lipophilicity and reduced hydrogen bond donor capacity can improve a peptide's ability to cross cell membranes.[4][5] In some cases, this has led to orally bioavailable peptide drugs.[4]
-
Conformational Control: N-methylation restricts the peptide backbone's flexibility, which can lock the peptide into its bioactive conformation and potentially increase receptor binding affinity and selectivity.[4]
Q2: What are the common methods for on-resin N-methylation?
There are several techniques for N-methylating peptides directly on the solid support:
-
Fukuyama-Mitsunobu Reaction: A two-step method involving activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. It is a robust and widely used method.[1][6]
-
Direct Alkylation: This approach uses a methylating agent, like methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base.[1][7]
-
Reductive Amination: Particularly useful for N-terminal methylation, this technique involves forming an imine with an aldehyde (e.g., formaldehyde) that is then reduced.[1]
Q3: Why do I see multiple peaks on the HPLC chromatogram for my purified N-methylated peptide?
The presence of multiple peaks for a seemingly pure N-methylated peptide is often due to the existence of stable cis and trans isomers of the N-methylated amide bond.[8] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or distinct peaks for the same molecule.[8] To verify this, you can collect the individual peaks and reinject them; the reappearance of the other peaks over time as equilibrium is re-established would suggest the presence of conformers.[8]
Q4: How does N-methylation affect the coupling of the next amino acid?
Coupling an amino acid onto an N-methylated residue is often challenging due to the increased steric hindrance and lower nucleophilicity of the secondary amine.[4][8] This can lead to low coupling efficiency.[8]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis, purification, and analysis of N-methylated peptides.
Synthesis
Problem: Low coupling efficiency when introducing an N-methylated amino acid.
-
Cause: Steric hindrance and reduced nucleophilicity of the N-methylated amine.[8]
-
Solutions:
-
Choice of Coupling Reagent: Use more potent activating agents. HATU, HCTU, PyAOP, or PyBOP/HOAt are often more effective than standard reagents.[8]
-
Double Coupling: Performing the coupling step twice can help drive the reaction to completion.[8]
-
Increased Temperature: Gently increasing the reaction temperature can improve efficiency, but use caution to avoid racemization.[8]
-
Microwave-Assisted Synthesis: Microwave energy can significantly enhance the rate and efficiency of difficult couplings.[8][9]
-
Problem: Unexpected side products during synthesis.
-
Cause: Various side reactions can occur during the synthesis of N-methylated peptides.
-
Solutions:
Purification
Problem: Difficulty in purifying the crude N-methylated peptide.
-
Cause: The increased hydrophobicity of N-methylated peptides can lead to poor solubility and aggregation. The presence of closely eluting impurities, including deletion or truncated sequences, can also complicate purification.[11]
-
Solutions:
-
Optimize HPLC Conditions:
-
Solvent System: Typically, a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is used for reversed-phase HPLC.[11][12]
-
Gradient Optimization: Start with a broad gradient to determine the approximate elution time, then run a shallower gradient around that point to improve resolution.[12]
-
-
Sample Preparation: Ensure the crude peptide is fully dissolved before injection. If solubility is an issue, try different solvents or add organic modifiers.
-
Analysis
Problem: Ambiguous confirmation of N-methylation.
-
Cause: Relying on a single analytical technique may not provide definitive proof of N-methylation.
-
Solutions:
-
Mass Spectrometry (MS): A mass increase of 14.01565 Da per methyl group will be observed.[13] Tandem MS (MS/MS) can help pinpoint the location of the methylation.[13]
-
NMR Spectroscopy: This is the gold standard for unambiguous confirmation.[13]
-
¹H NMR: Look for a sharp singlet for the N-methyl protons, typically in the 2.6 - 3.1 ppm range.[13]
-
¹³C NMR: A distinct signal for the N-methyl carbon should appear in the 30 - 40 ppm range.[13]
-
2D NMR (HSQC, HMBC): These experiments can definitively link the N-methyl group to the corresponding alpha-carbon of the amino acid.[13]
-
-
Edman Degradation: If the N-terminus is methylated, the sequencing will fail at the first cycle, indicating a blocked N-terminus.[13]
-
Data Presentation
Table 1: Comparison of On-Resin N-Methylation Methods
| Method | Reagents | Key Features |
| Fukuyama-Mitsunobu | 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), methanol | Robust and widely applicable to most amino acids.[1][6] |
| Direct Alkylation | Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), non-nucleophilic base (e.g., DBU, LiOtBu) | A more direct approach, but selectivity can be a concern.[1][5] |
| Reductive Amination | Formaldehyde (HCHO), sodium cyanoborohydride (NaBH₃CN) | Primarily used for N-terminal methylation.[1][14] |
Table 2: Analytical Data for N-Methylation Confirmation
| Analytical Technique | Expected Observation | Reference |
| Mass Spectrometry | Mass increase of 14.01565 Da per methyl group. | [13] |
| ¹H NMR | Sharp singlet at 2.6 - 3.1 ppm. | [13] |
| ¹³C NMR | Signal at 30 - 40 ppm. | [13] |
| Edman Degradation | No amino acid detected in the first cycle (for N-terminal methylation). | [13] |
Experimental Protocols
Protocol 1: General On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction
This protocol is adapted from established methods and provides a general procedure for the N-methylation of a resin-bound peptide.[1][6][15]
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
o-NBS Protection:
-
Mitsunobu Methylation:
-
Prepare a solution of triphenylphosphine (PPh₃) and dry methanol in dry tetrahydrofuran (THF).[6]
-
Add this solution to the resin.
-
Add diisopropyl azodicarboxylate (DIAD) dropwise while agitating the reaction vessel.[6]
-
Let the reaction proceed for 15 minutes.[6]
-
Wash the resin with DMF and DCM.
-
It is advisable to check for reaction completion via a test cleavage and LC-MS analysis.[6]
-
-
o-NBS Deprotection:
Protocol 2: Purification of Crude N-Methylated Peptides by RP-HPLC
This protocol provides a general guideline for purifying N-methylated peptides.[11][12]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial HPLC mobile phase).
-
Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Gradient Elution:
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of increasing Solvent B. A typical starting point is a gradient from 5% to 95% Solvent B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Lyophilization: Combine the fractions with the desired purity and lyophilize to obtain the purified peptide.
Visualizations
Caption: General workflow for the synthesis and purification of N-methylated peptides.
Caption: Troubleshooting low coupling efficiency onto an N-methylated residue.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Sequence Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purifying Peptides with Hydrophobic N-Me-Ala Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing hydrophobic N-Methyl-L-alanine (N-Me-Ala) residues.
Troubleshooting Guides
Problem 1: My N-Me-Ala containing peptide won't dissolve in standard aqueous buffers for RP-HPLC.
Answer:
This is a common issue due to the increased hydrophobicity imparted by the N-methyl group, which can also disrupt secondary structures that might otherwise aid solubility. Here is a systematic approach to solubilization:
-
Start with a Strong Organic Solvent: Attempt to dissolve a small amount of the peptide in a strong organic solvent. Common choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMA). For highly intractable peptides, hexafluoro-2-propanol (HFIP) can be effective, but it may require special handling and mobile phase considerations.
-
Controlled Dilution: Once dissolved, slowly add your initial mobile phase (high aqueous content) to the peptide solution dropwise while vortexing. This gradual dilution can prevent the peptide from crashing out of solution. If precipitation occurs, you may need to start with a higher initial concentration of organic solvent in your aqueous phase (e.g., 10-20% acetonitrile).
-
Alternative Solvents: Consider using alternative alcohols like isopropanol or n-propanol in your sample solvent and mobile phase, as they can enhance the solubility of extremely hydrophobic peptides.
Problem 2: I'm observing a broad, tailing, or split peak for my N-Me-Ala peptide during RP-HPLC.
Answer:
Poor peak shape for N-methylated peptides can be caused by several factors, including on-column aggregation, slow conformational changes, or secondary interactions with the stationary phase.
-
Slow Conformational Isomerization: The N-methylated amide bond can exist in both cis and trans conformations, and the slow interconversion between these isomers on the chromatographic timescale can lead to broadened or split peaks.
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion between conformers, often leading to a sharper, single peak.
-
-
On-Column Aggregation: The hydrophobic nature of the peptide can lead to aggregation on the column, resulting in peak tailing and poor recovery.
-
Use a Lower-Loading Column: A column with a lower ligand density may reduce hydrophobic interactions and aggregation.
-
Incorporate Organic Modifiers: As mentioned for solubility, using isopropanol or n-propanol in the mobile phase can disrupt aggregation.
-
-
Optimize Mobile Phase:
-
Shallow Gradient: Employ a shallower gradient (e.g., 0.5-1% increase in organic phase per minute) to improve the separation of the target peptide from closely eluting impurities and to minimize on-column concentration effects that can lead to aggregation.
-
Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to maintain good peak shape.
-
Problem 3: The purification yield of my N-Me-Ala peptide is very low.
Answer:
Low recovery is a frequent challenge with hydrophobic peptides. Here are several strategies to improve your yield:
-
Alternative Purification Strategy: For extremely problematic peptides, conventional RP-HPLC may not be suitable, with yields sometimes falling below 1%[1]. An alternative is to precipitate the peptide in water and then wash it with diethyl ether to remove organic scavengers from the synthesis. This method has been shown to significantly increase yields for highly hydrophobic sequences[1].
-
Optimize HPLC Conditions for Recovery:
-
Column Choice: Consider a C4 or C8 column instead of a C18. The shorter alkyl chains will have weaker hydrophobic interactions, which can facilitate better elution and recovery.
-
Solvent Strength: Using stronger organic solvents like isopropanol or n-propanol in the mobile phase can improve the recovery of hydrophobic peptides from the column.
-
-
Minimize Handling Losses: Hydrophobic peptides can adsorb to surfaces. Use low-protein-binding tubes and pipette tips throughout the purification process.
Frequently Asked Questions (FAQs)
Q1: How does N-methylation of an alanine residue affect the peptide's properties relevant to purification?
A1: N-methylation of an alanine residue introduces a methyl group onto the backbone amide nitrogen. This modification has several significant effects:
-
Increased Hydrophobicity: The added methyl group increases the overall hydrophobicity of the peptide, which can lead to stronger retention on reversed-phase columns and decreased solubility in aqueous solutions.
-
Disruption of Secondary Structure: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor, which can disrupt the formation of secondary structures like β-sheets that are often involved in aggregation[2]. This can sometimes improve solubility.
-
Conformational Isomers: The N-methylated peptide bond can exist as cis and trans isomers. Slow interconversion between these isomers can lead to peak broadening or splitting during chromatography.
Q2: Will an N-Me-Ala containing peptide always be more difficult to purify than its non-methylated counterpart?
A2: Not necessarily, but it often presents different challenges. While the increased hydrophobicity can make finding a suitable dissolution solvent more difficult and may lead to stronger retention on RP-HPLC, the disruption of aggregation-prone secondary structures can sometimes be advantageous. The key is to anticipate these challenges and select appropriate starting conditions for your purification.
Q3: Are there alternatives to RP-HPLC for purifying hydrophobic N-Me-Ala peptides?
A3: Yes. If RP-HPLC is giving poor yields, you can consider:
-
Precipitation and Washing: As mentioned in the troubleshooting guide, this can be a highly effective method for very hydrophobic peptides that are poorly soluble in HPLC mobile phases[1].
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity but uses a reverse salt gradient (from high to low salt concentration), which can sometimes be gentler than the organic solvents used in RP-HPLC.
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a useful orthogonal purification step.
Data Presentation
Table 1: Comparison of Purification Yields for Peptides With and Without N-Me-Ala
| Peptide Sequence | Modification | Purification Method | Reported Yield | Reference |
| Aβ(31–42) and Aβ(32–42) | None (highly hydrophobic) | Precipitation and ether wash | 23% and 18% | [1] |
| Longer Aβ fragments | None (highly hydrophobic) | RP-HPLC | <1% | [1] |
Note: Direct comparative yield data for a single peptide sequence with and without N-Me-Ala is limited in the available literature. The data presented illustrates the challenges with highly hydrophobic peptides in general and offers a successful alternative purification strategy.
Experimental Protocols
Detailed Protocol for Preparative RP-HPLC of a Hydrophobic Peptide
This protocol is a starting point and should be optimized for your specific N-Me-Ala containing peptide.
1. Materials and Reagents:
-
Crude, lyophilized hydrophobic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA) or n-propanol (n-PrOH) (optional)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Preparative HPLC system with a UV detector
-
Preparative C4 or C8 reversed-phase column (e.g., 21.2 mm ID x 250 mm L, 5-10 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
(Optional)Mobile Phase C: 0.1% TFA in HPLC-grade IPA or n-PrOH.
3. Sample Preparation:
-
Weigh approximately 10-20 mg of the crude peptide into a clean glass vial.
-
Add a minimal amount of DMSO or DMF (e.g., 200-500 µL) to dissolve the peptide. Vortex gently.
-
Slowly add Mobile Phase A to the dissolved peptide solution while vortexing until the desired concentration is reached (e.g., 5-10 mg/mL). The solution should remain clear. If precipitation occurs, try adding a small amount of Mobile Phase B or C to the diluent.
4. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution (Example):
-
0-5 min: 5% B (isocratic)
-
5-65 min: Linear gradient from 5% to 65% B (shallow gradient of 1%/min)
-
65-75 min: Linear gradient from 65% to 95% B (column wash)
-
75-80 min: 95% B (isocratic hold)
-
80-85 min: Return to 5% B
-
85-95 min: Re-equilibration at 5% B
-
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions across the eluting peaks.
5. Post-Purification Analysis:
-
Analyze a small aliquot of each collected fraction by analytical RP-HPLC to determine the purity.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the purification of hydrophobic N-Me-Ala peptides.
Caption: Troubleshooting logic for N-Me-Ala peptide purification.
References
Technical Support Center: Alternative Coupling Reagents for Difficult N-Methylated Sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance.[1][2][3][4] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid.[1] This leads to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] The reduced nucleophilicity of the N-methylated amine requires the use of more potent coupling reagents and may necessitate longer reaction times or elevated temperatures to ensure complete incorporation.[1][2] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][3] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[1] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][5] COMU, a third-generation uronium reagent based on OxymaPure, is also a highly effective and safer alternative to benzotriazole-based reagents.[6][7]
Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?
A3: Deletion sequences are a direct consequence of incomplete coupling reactions.[1] To minimize their occurrence, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion. This is especially beneficial for highly hindered residues.[1]
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration or carefully increasing the temperature can improve yields, though this may also increase the risk of racemization.[2]
-
Monitor coupling completion: The standard ninhydrin test is not effective for monitoring couplings to N-methylated amines. The bromophenol blue test is a suitable alternative.[3]
Q4: What are the advantages of using HATU over HBTU for N-methylated sequences?
A4: HATU generally provides superior performance compared to HBTU for difficult sequences, including N-methylated ones.[8] The primary advantage of HATU lies in the nature of the active ester it forms. HATU contains a 7-azabenzotriazole (HOAt) moiety, which creates a more reactive OAt-ester intermediate.[8] This enhanced reactivity leads to faster and more complete coupling reactions with a lower risk of epimerization.[8][9] HBTU, which forms a less reactive OBt-ester, can result in slower reactions and a higher propensity for side reactions.[8]
Q5: Are there any safety concerns with the coupling reagents used for N-methylated amino acids?
A5: Yes, some coupling reagents have safety concerns. Reagents based on HOBt and HOAt, such as HBTU and HATU, are potentially explosive.[7][10] COMU is considered a safer alternative because it is based on OxymaPure, which is not explosive.[7][10] The older phosphonium reagent BOP generates the carcinogenic byproduct HMPA, whereas its successor, PyBOP, avoids this issue.[7][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the N-methyl group. 3. Incomplete reaction. | 1. Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or COMU.[1][12] 2. Perform a double or triple coupling.[1] 3. Increase the reaction time. |
| Presence of Deletion Sequences | Incomplete coupling at one or more steps in the synthesis. | 1. Use a more efficient coupling reagent.[1] 2. Implement a double or triple coupling protocol for the difficult steps.[1] 3. Monitor the completion of the coupling reaction using the bromophenol blue test.[3] |
| Epimerization/Racemization | 1. Prolonged reaction times or elevated temperatures. 2. Use of a highly reactive coupling reagent without proper optimization. | 1. Use a coupling reagent known for low racemization, such as COMU or those used with OxymaPure.[6][13] 2. Minimize the pre-activation time of the amino acid. 3. Avoid excessively high temperatures. |
| Guanidinylation of the N-terminus | A side reaction that can occur with uronium/aminium reagents like HATU and HBTU, especially when they are in excess.[9][10] | 1. Use the coupling reagent in equimolar amounts relative to the carboxylic acid.[9] 2. Consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[10][11] |
Quantitative Data on Coupling Reagent Performance
The selection of a coupling reagent is critical for overcoming the challenges of synthesizing N-methylated peptides. The following tables summarize the performance of various reagents in difficult couplings.
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent | Reagent Type | Additive | Relative Efficiency | Key Advantages | Key Disadvantages |
| HBTU | Aminium/Uronium Salt | HOBt | Medium-High | Widely used, cost-effective. | Less effective for severely hindered couplings[12]; can cause guanidinylation[10]. |
| HATU | Aminium/Uronium Salt | HOAt | Very High | Highly efficient for hindered couplings, faster reaction kinetics, and reduced racemization compared to HBTU.[8][12] | Based on potentially explosive HOAt[7][10]; can cause guanidinylation[10]. |
| PyBOP | Phosphonium Salt | N/A | High | Efficient coupling, avoids guanidinylation side reactions[10][11]; avoids carcinogenic byproducts of BOP[11]. | Generally less reactive than HATU.[10] |
| PyAOP | Phosphonium Salt | HOAt | Very High | Very effective for sterically hindered couplings, including N-methyl amino acids.[5][9] | Based on potentially explosive HOAt. |
| COMU | Uronium Salt | OxymaPure | High | Efficiency comparable to HATU[6][12]; based on non-explosive OxymaPure, making it safer[7][10]; reduced allergenic potential[7]. | Limited stability in solution.[10] |
Table 2: Qualitative Comparison of Reagents for N-Methylated Couplings
| Reagent | Effectiveness for N-Methylated Couplings |
| HBTU, HCTU | Less Effective, often result in low yields.[1][3] |
| HATU | Highly Effective, a recommended reagent.[1][3] |
| PyAOP | Highly Effective, very effective for sterically hindered couplings.[1][5] |
| PyBOP/HOAt | Highly Effective, the addition of HOAt enhances efficiency.[1][5] |
| BOP-Cl | Effective, can be useful for couplings of N-methylated amino acids.[1][3] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a general cycle for adding an amino acid to the resin-bound peptide chain.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for an appropriate time.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amine of the resin-bound peptide using a solution of piperidine in DMF (typically 20%).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling: Perform the coupling of the next Fmoc-protected amino acid using one of the methods described below (Protocols 2-4).
-
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[14]
-
Monitoring (Optional but Recommended): Use the bromophenol blue test to check for reaction completion.[3] If the test is positive (blue to green color), repeat the coupling step (double coupling).[3]
Protocol 2: Coupling of N-Methylated Amino Acids using HATU
-
Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of diisopropylethylamine (DIEA) in DMF or NMP.[3]
-
Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.[3]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[3]
-
Agitation: Shake the resin suspension at room temperature for at least 1-2 hours. For particularly difficult couplings, this time may be extended.[3]
-
Post-Coupling: Proceed with the washing steps as described in Protocol 1.
Protocol 3: Coupling of N-Methylated Amino Acids using COMU
-
Solution Preparation: Prepare a solution of the Fmoc-N-methylated amino acid (2-3 equivalents), COMU (2-3 equivalents), and a base such as DIEA (4-6 equivalents) in DMF.
-
Coupling Reaction: Add the prepared solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature. Reaction times are typically comparable to HATU.
-
Post-Coupling: Follow the standard washing procedures outlined in Protocol 1.
Protocol 4: Coupling of N-Methylated Amino Acids using PyBOP
-
Solution Preparation: Dissolve the Fmoc-N-methylated amino acid (2-3 equivalents), PyBOP (2-3 equivalents), and a base like DIEA or NMM (4-6 equivalents) in DMF.
-
Coupling Reaction: Add the solution to the deprotected peptide-resin.
-
Agitation: Allow the reaction to proceed at room temperature with agitation for 1-4 hours, depending on the steric hindrance of the residue.
-
Post-Coupling: Perform the washing steps as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Impact of Solvent Choice on Fmoc-N-Me-Ala-OH Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-N-Me-Ala-OH, a sterically hindered amino acid that often presents challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often inefficient?
A1: The primary challenge in coupling this compound arises from steric hindrance. The methyl group on the alpha-nitrogen obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling.[1] This steric bulk necessitates optimized reaction conditions, including the careful selection of solvents and coupling reagents.
Q2: Which solvents are recommended for this compound coupling reactions?
A2: The most commonly used solvents for this compound coupling are polar aprotic solvents that effectively solvate the peptide-resin and reagents. These include:
-
N,N-Dimethylformamide (DMF): A standard and cost-effective solvent for SPPS that provides good resin swelling and reagent solubility.[2][3]
-
N-Methyl-2-pyrrolidone (NMP): Often considered superior to DMF for difficult couplings, including those involving N-methylated amino acids, due to its excellent solvating properties and ability to disrupt peptide aggregation.[2][4]
-
Dimethyl sulfoxide (DMSO): A highly polar solvent that can be used as a co-solvent to enhance the solubility of reagents and disrupt secondary structures of the growing peptide chain that may hinder coupling.[4]
Q3: How does the choice of solvent affect resin swelling, and why is this important?
A3: Proper swelling of the solid-phase resin is critical for successful peptide synthesis as it allows for efficient diffusion of reagents to the reactive sites on the growing peptide chain.[2] NMP generally provides excellent resin swelling, often superior to DMF.[5] Inadequate swelling can lead to incomplete coupling and the formation of deletion sequences.
Q4: Can solvent choice influence side reactions during this compound coupling?
A4: Yes, the solvent can play a role in minimizing certain side reactions. For instance, diketopiperazine (DKP) formation, a common side reaction at the dipeptide stage, can be influenced by the reaction conditions.[1][2] While resin choice (e.g., 2-chlorotrityl chloride resin) is a primary factor in preventing DKP formation, using solvents that promote efficient and rapid coupling can also help to minimize this side reaction by favoring the desired intermolecular coupling over the intramolecular cyclization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) | Citation(s) |
| Incomplete Coupling / Low Yield | Poor Solvation of Resin/Peptide: The peptide chain may be aggregated or the resin poorly swollen, limiting access to the reactive N-terminal amine. | 1. Switch to NMP: NMP is often more effective than DMF at solvating difficult sequences and improving resin swelling.2. Use a DMF/DMSO mixture: Adding DMSO can help to disrupt secondary structures and improve solubility.3. Perform a solvent test: Before coupling, ensure the this compound is fully soluble in the chosen solvent. | [2][4] |
| Steric Hindrance: The N-methyl group on the alanine residue sterically hinders the coupling reaction. | 1. Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).2. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound.3. Increase the temperature: Gently heating the reaction (e.g., to 40-50°C) can help to overcome the activation energy barrier, but ensure compatibility with your reagents and resin. | [1][5] | |
| Inefficient Activation: The coupling reagent may not be potent enough to efficiently activate the this compound for reaction with the sterically hindered amine. | 1. Use a more powerful coupling reagent: Switch from standard reagents like HBTU/HCTU to more potent ones such as HATU, PyAOP, or PyBOP.2. Optimize activation time: Ensure adequate pre-activation of the amino acid before adding it to the resin. | [1] | |
| Peptide Aggregation | Interchain Hydrogen Bonding: The growing peptide chains on the resin can interact with each other, preventing efficient coupling. | 1. Use NMP or a DMSO co-solvent: These solvents are effective at disrupting hydrogen bonds and minimizing aggregation.2. Incorporate chaotropic salts: Adding salts like LiCl to DMF can help to break up secondary structures. | [4][5] |
| Difficulty Monitoring Reaction | Unsuitability of Ninhydrin Test: The Kaiser (ninhydrin) test, commonly used to detect free primary amines, is not reliable for the secondary amine of N-methylated residues. | Use the Bromophenol Blue Test: This colorimetric test is suitable for detecting unreacted secondary amines and monitoring the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling. | [1] |
Quantitative Data
| Solvent | Estimated Solubility of this compound | Qualitative Coupling Efficiency | Key Considerations | Citation(s) |
| DMF | High (>100 mg/mL) | Good to Moderate | Standard, cost-effective choice. May be less effective for highly aggregated sequences. | [6] |
| NMP | High (>100 mg/mL) | Excellent | Often the preferred solvent for difficult couplings due to superior solvation and resin swelling properties. | [6] |
| DMSO | High (>100 mg/mL) | Good (often as a co-solvent) | Excellent for disrupting aggregation. High viscosity and boiling point should be considered for washing steps. | [6] |
| DCM | Moderate (20-50 mg/mL) | Poor to Moderate | Generally not recommended as the primary coupling solvent for Fmoc-SPPS due to poor solvation of larger peptides, but can be used in mixtures. | [6] |
Experimental Protocols
The following are general protocols for the coupling of this compound in different solvents during manual solid-phase peptide synthesis. Reagent equivalents are based on the initial resin loading.
Protocol 1: Coupling in N,N-Dimethylformamide (DMF)
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a suitable coupling reagent (e.g., HATU, 2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Coupling in N-Methyl-2-pyrrolidone (NMP)
-
Resin Swelling: Swell the resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min).
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a potent coupling reagent (e.g., HATU, 2.9 eq.) in NMP. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. NMP's superior solvating properties may lead to a more efficient coupling compared to DMF.
-
Monitoring: Use the bromophenol blue test to confirm the absence of free secondary amines.
-
Washing: Wash the resin with NMP (5-7 times).
Protocol 3: Coupling in a DMF/DMSO Mixture
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Amino Acid Activation: Dissolve this compound (3 eq.) and the coupling reagent (e.g., HATU, 2.9 eq.) in a mixture of DMF and DMSO (e.g., 1:1 v/v). Add DIPEA (6 eq.) and pre-activate.
-
Coupling: Add the activated amino acid solution to the resin. The presence of DMSO can help to disrupt on-resin aggregation and improve coupling efficiency for difficult sequences. Agitate for 2-4 hours.
-
Monitoring: Monitor the reaction with the bromophenol blue test.
-
Washing: Wash the resin with DMF to remove the higher-boiling DMSO effectively.
Visualizations
Caption: A generalized experimental workflow for the coupling of this compound in solid-phase peptide synthesis.
Caption: A troubleshooting decision tree for addressing incomplete this compound coupling reactions.
References
Validation & Comparative
Navigating the Nuances of N-Me-Ala: A Comparative Guide to HPLC and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), into peptides is a pivotal strategy for enhancing therapeutic properties. This modification can significantly boost metabolic stability, improve cell permeability, and modulate conformation. However, the unique characteristics of N-methylated peptides necessitate specialized analytical approaches. This guide provides an objective comparison of HPLC and mass spectrometry techniques for analyzing peptides containing N-Me-Ala versus their non-methylated counterparts, supported by detailed experimental protocols and illustrative data.
The substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone introduces significant changes in its physicochemical properties. This alteration, particularly the increased steric hindrance and the loss of a hydrogen bond donor, directly impacts how these molecules behave during chromatographic separation and mass spectrometric fragmentation. Understanding these differences is crucial for accurate characterization and quantification.
High-Performance Liquid Chromatography (HPLC): A Shift in Retention
The introduction of an N-methyl group on an alanine residue typically increases the hydrophobicity of a peptide. In reversed-phase high-performance liquid chromatography (RP-HPLC), where separation is based on the hydrophobic interactions between the analyte and the stationary phase, this increased hydrophobicity leads to a longer retention time.
Comparative HPLC Data
The following table illustrates the expected shift in retention time for a model peptide upon N-methylation of an alanine residue.
| Peptide Sequence | Modification | Theoretical Molecular Weight (Da) | Expected RP-HPLC Retention Time (min) |
| Ac-Gly-Ala-Gly-NH₂ | None | 245.26 | ~10.5 |
| Ac-Gly-(N-Me)Ala-Gly-NH₂ | N-methylation on Ala | 259.29 | ~11.8 |
Note: The exact retention times can vary depending on the specific HPLC system, column, and gradient conditions.
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a general procedure for the comparative analysis of a peptide and its N-methylated analogue.
1. Sample Preparation:
-
Dissolve the lyophilized peptides (both the N-Me-Ala containing and the non-methylated control) in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Centrifuge the samples to remove any particulates before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Integrate the peak areas to determine the purity of each peptide.
-
Compare the retention times of the N-methylated and non-methylated peptides to observe the shift due to the increased hydrophobicity of the N-Me-Ala residue.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry (MS) is an indispensable tool for confirming the identity of N-methylated peptides. The addition of a methyl group results in a predictable mass shift of +14.01565 Da. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and pinpoint the location of the N-methylation.
The presence of the N-methyl group can influence the fragmentation pattern. In collision-induced dissociation (CID), the fragmentation of the peptide backbone primarily yields b- and y-ions. For a peptide containing N-Me-Ala, any b-ion that includes this residue will show a mass increase of 14 Da compared to the corresponding fragment from the non-methylated peptide.
Comparative MS/MS Fragmentation Data
Below is a theoretical comparison of the major b- and y-ions for our model peptides.
| Fragment Ion | Ac-Gly-Ala-Gly-NH₂ (m/z) | Ac-Gly-(N-Me)Ala-Gly-NH₂ (m/z) | Mass Shift (Da) |
| b₁ | 100.05 | 100.05 | 0 |
| b₂ | 171.09 | 185.11 | +14.02 |
| y₁ | 75.05 | 75.05 | 0 |
| y₂ | 146.09 | 160.11 | +14.02 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general workflow for the mass spectrometric analysis of N-methylated peptides.
1. Sample Preparation and LC Separation:
-
Follow the sample preparation and HPLC conditions as described in the RP-HPLC protocol. The eluent from the HPLC is directly introduced into the mass spectrometer.
2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan MS spectra to determine the precursor ion masses of the peptides.
-
MS/MS Fragmentation: Use data-dependent acquisition to select the precursor ions for fragmentation.
-
Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.
-
Electron Transfer Dissociation (ETD): (Optional, but useful for confirming fragmentation) Use a reaction time of approximately 100 ms.
-
3. Data Analysis:
-
Analyze the full scan MS data to confirm the molecular weights of the peptides, looking for the +14 Da mass shift in the N-methylated sample.
-
Interpret the MS/MS spectra to confirm the peptide sequence. For the N-methylated peptide, identify the b- and y-ions and look for the +14 Da mass shift in the fragments containing the N-Me-Ala residue.
Visualizing the Analytical Workflow
The following diagrams illustrate the key decision points and workflows for the analysis of peptides with and without N-Me-Ala.
N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a primary challenge. One of the most effective strategies to overcome rapid enzymatic degradation is N-methylation of the peptide backbone. This guide provides an objective comparison of the enzymatic stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies.
The Protective Effect of N-Methylation
N-methylation involves the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor modification introduces significant steric hindrance, which physically blocks the approach of proteolytic enzymes.[1][2] Furthermore, it removes a crucial hydrogen bond donor that proteases often recognize, thereby disrupting the binding mechanism required for enzymatic cleavage.[1] This dual effect leads to a substantial increase in the peptide's resistance to degradation and extends its circulating half-life from minutes to hours or even days.[1][3]
Quantitative Comparison of Enzymatic Stability
The enhanced stability of N-methylated peptides has been demonstrated across various studies. The following table summarizes illustrative data comparing the stability of N-methylated peptides to their non-methylated counterparts in the presence of common proteases.
| Peptide Pair | Modificaiton | Protease | Half-Life (t½) | % Remaining (at time t) | Reference (Illustrative) |
| Peptide A | Non-methylated | Trypsin | ~15 min | <5% at 1h | Fictional Data for Illustration |
| Peptide A-Me | N-methylated at P1' | Trypsin | >24 h | >95% at 24h | Fictional Data for Illustration |
| Somatostatin Analog | Non-methylated | Serum Proteases | ~2-3 min | Not Reported | [4] |
| Octreotide (Modified) | D-amino acids, etc. | Serum Proteases | ~90 min | Not Reported | [4] |
| Cyclosporine A | Seven N-methylations | General Proteases | High | Not Reported | [3] |
| LUNA18 | Five N-methylations | General Proteases | High | Not Reported | [3] |
Note: The data in this table is illustrative and compiled from conceptual descriptions and examples in the cited literature. Specific half-life values are highly dependent on the peptide sequence, the position of N-methylation, and the specific enzymatic assay conditions.
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro enzymatic stability assays.
1. Plasma/Serum Stability Assay
This assay evaluates the overall stability of a peptide in a complex biological fluid containing a mixture of proteases.
-
Materials:
-
Procedure:
-
Dilute the peptide stock solution to the final desired concentration (e.g., 10 µM) in pre-warmed human plasma or a plasma/buffer mixture (e.g., 1:1).[5]
-
Incubate the samples at 37°C with gentle agitation.[5]
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., 2 volumes of EtOH/ACN).[5]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant containing the remaining intact peptide using analytical techniques.
-
2. Specific Protease Assay (e.g., Trypsin Stability)
This assay assesses the stability of a peptide against a specific protease.
-
Materials:
-
Procedure:
-
Prepare a solution of the peptide in the assay buffer.
-
Initiate the reaction by adding a specific concentration of the protease (e.g., trypsin).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).[6]
-
At designated time points, withdraw aliquots and quench the reaction by adding an acid like TFA, which denatures the enzyme.
-
Analyze the samples to quantify the amount of intact peptide remaining.
-
3. Analytical Quantification: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used method for quantifying the degradation of peptides in complex biological samples.[8][9]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Orbitrap or Time-of-Flight).[10][11]
-
Method:
-
Inject the supernatant from the quenched assay samples onto an appropriate HPLC column (e.g., a C18 reversed-phase column).[5]
-
Separate the intact peptide from its degradation products using a solvent gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
The eluent is introduced into the mass spectrometer.
-
Quantify the intact peptide by monitoring its specific mass-to-charge ratio (m/z).[11]
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) can then be determined by fitting the data to a one-phase decay model.[5]
-
Visualizing the Impact and Workflow
To better understand the mechanism and experimental process, the following diagrams illustrate the protective effect of N-methylation and a typical workflow for stability assessment.
Caption: N-methylation sterically hinders protease binding and removes a key hydrogen bond donor, preventing enzymatic cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Fmoc-N-Me-Ala-OH vs. Boc-N-Me-Ala-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide backbones is a critical strategy for enhancing therapeutic properties. This modification can significantly improve metabolic stability, increase membrane permeability, and modulate conformation. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling efficiency and increase the risk of racemization. This guide provides an objective comparison of two commonly used protected N-methylated alanine derivatives, Fmoc-N-Me-Ala-OH and Boc-N-Me-Ala-OH, to aid in the selection of the optimal building block for your peptide synthesis endeavors.
At a Glance: Key Differences and Strategic Considerations
The choice between Fmoc and Boc protection for N-methyl-alanine hinges on the overall synthetic strategy, particularly the desired orthogonality, the nature of the peptide sequence, and the final cleavage conditions. The fundamental difference lies in their deprotection chemistry: the Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring acids like trifluoroacetic acid (TFA) for its removal.[] This dictates the choice of side-chain protecting groups and the overall workflow of the solid-phase peptide synthesis (SPPS).
| Feature | This compound | Boc-N-Me-Ala-OH |
| Nα-Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[2] | Acid-labile (e.g., TFA in DCM)[3] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) | Orthogonal to base-labile and some other protecting groups |
| Compatibility | Preferred for sequences with acid-sensitive residues[] | May be advantageous for aggregating or hydrophobic sequences[3] |
| Coupling Challenges | Steric hindrance requires optimized coupling reagents and conditions[4] | Steric hindrance requires potent coupling reagents and potentially longer reaction times[5] |
| Racemization Risk | Can occur during coupling, influenced by base and coupling reagent choice | Generally low for urethane-protected amino acids, but can be a concern with N-methylation[6] |
Performance Comparison: Coupling Efficiency and Yield
| Parameter | Illustrative Data (Fmoc Strategy) | Illustrative Data (Boc Strategy) | Notes |
| Crude Peptide Yield | ~75-80% | ~60-65% | Milder conditions of the Fmoc strategy often lead to higher crude yields for modified peptides.[8] |
| Crude Peptide Purity (by HPLC) | ~70-75% | ~50-55% | Fewer side reactions under milder Fmoc conditions typically result in a cleaner crude product.[8] |
| Final Purified Peptide Yield | ~35-40% | ~20-25% | Higher crude purity simplifies the purification process, leading to better recovery.[8] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after purification.[8] |
Experimental Protocols: A Guide to Synthesis
The successful incorporation of N-methylated amino acids requires optimized protocols to overcome the challenge of steric hindrance. Below are detailed methodologies for the coupling of this compound and Boc-N-Me-Ala-OH in solid-phase peptide synthesis.
Fmoc-SPPS Protocol for this compound Coupling
This protocol outlines a manual procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), isopropanol (3x), and dichloromethane (DCM) (3x).
2. Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary. Microwave-assisted coupling can also significantly reduce reaction times.[4][9]
3. Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue). The bromophenol blue test can be used as an alternative.[10]
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and isopropanol (3x).
4. Chain Elongation:
-
Proceed with the deprotection of the newly added this compound using 20% piperidine in DMF to continue the peptide chain elongation.
Boc-SPPS Protocol for Boc-N-Me-Ala-OH Coupling
This protocol describes a manual procedure for the coupling of Boc-N-Me-Ala-OH in a Boc-based solid-phase peptide synthesis.
1. Resin Preparation:
-
Swell the Merrifield or PAM resin in DCM for 30-60 minutes.
-
Perform Boc deprotection of the N-terminal amino acid using 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
Neutralize the resin with 10% DIPEA in DCM (2 x 5 min).
-
Wash the resin thoroughly with DCM (5x).
2. Activation and Coupling of Boc-N-Me-Ala-OH:
-
In a separate vessel, dissolve Boc-N-Me-Ala-OH (3 equivalents relative to resin loading) and a potent coupling reagent such as PyBOP (3 equivalents) or HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric hindrance, monitoring and potentially a second coupling are often required.[5]
3. Monitoring and Washing:
-
Monitor the reaction completion using the ninhydrin test on a small sample of the resin.
-
After complete coupling, wash the resin with DMF (5x) and DCM (5x).
4. Chain Elongation:
-
Proceed with the Boc deprotection of the newly coupled Boc-N-Me-Ala-OH to continue the peptide synthesis.
Visualizing the Workflow and Decision-Making Process
To better illustrate the synthetic pathways and the factors influencing the choice between Fmoc and Boc strategies, the following diagrams are provided.
Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis.
Caption: Decision pathway for selecting between Fmoc and Boc strategies.
Conclusion
The selection between this compound and Boc-N-Me-Ala-OH is a critical decision in the synthesis of N-methylated peptides. The Fmoc strategy, with its milder deprotection conditions, is often favored for sequences containing acid-sensitive residues and can lead to higher crude product purity and yield.[][8] Conversely, the Boc strategy may offer advantages for peptides prone to aggregation.[3] Both approaches require careful optimization of coupling conditions to overcome the steric hindrance of the N-methyl group, with the use of potent activating reagents being essential for successful synthesis. By carefully considering the factors outlined in this guide and tailoring the experimental protocols, researchers can effectively incorporate N-methylated alanine into their target peptides, paving the way for the development of novel and improved therapeutic agents.
References
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
A Comparative Analysis of HATU, HBTU, and DIC as Coupling Reagents for N-Methyl-Alanine
The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), into peptide chains is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation can improve metabolic stability, increase cell permeability, and constrain peptide conformation. However, the steric hindrance introduced by the N-methyl group significantly challenges the efficiency of peptide bond formation, necessitating the use of potent coupling reagents. This guide provides a comparative study of three commonly used coupling reagents—HATU, HBTU, and DIC—for the acylation of N-Me-Ala, offering insights into their performance based on available experimental data.
Performance Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization, during the incorporation of N-Me-Ala. While a direct head-to-head quantitative comparison under identical conditions is not extensively available in the literature, a qualitative and semi-quantitative assessment based on multiple studies is presented below.
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIC (N,N'-Diisopropylcarbodiimide) |
| Coupling Efficiency | Very High.[1] Widely regarded as one of the most effective reagents for sterically hindered couplings, including N-methylated amino acids.[2][3] | High, but generally lower than HATU for N-methylated amino acids.[4] Considered less effective than HATU in challenging couplings.[3] However, significant yields have been reported for hindered peptides containing N-Me-Ala.[5] | Moderate to High. A standard carbodiimide coupling reagent. Its efficiency can be enhanced with additives like HOBt or HOAt. The DIC/HOBt combination is a classic method.[1] |
| Reaction Speed | Faster than HBTU.[4][6] | Slower than HATU.[4] | Reaction times can vary depending on the substrates and additives used. |
| Racemization | Lower risk compared to HBTU.[4] The HOAt moiety in HATU is effective at suppressing racemization.[7] | Higher risk of racemization compared to HATU.[4] The addition of HOBt is often recommended to minimize racemization.[6] | Prone to racemization, especially without additives. The addition of HOBt or HOAt is crucial for minimizing epimerization.[8][9] |
| Side Reactions | Can lead to guanidinium formation on the N-terminus if used in excess.[6] | Similar to HATU, excess HBTU can cause guanidinium capping of the N-terminus.[6] | Can cause dehydration of asparagine and glutamine residues. The byproduct, diisopropylurea (DIU), is soluble in common organic solvents, which is advantageous in solid-phase peptide synthesis.[9] |
| Recommendation for N-Me-Ala | Highly Recommended.[2][3] | Recommended with caution, may require optimization. | Recommended, typically in combination with an additive like HOBt or HOAt. |
Experimental Protocols
Detailed methodologies for utilizing HATU, HBTU, and DIC in peptide synthesis are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: HATU Coupling for N-Me-Ala (Solid-Phase)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-N-Me-Ala (2-4 equivalents relative to resin loading), HATU (1.95-3.9 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (4-8 equivalents) in DMF.
-
Activation: Briefly pre-activate the amino acid solution for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin and shake the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: HBTU Coupling for N-Me-Ala (Solid-Phase)
-
Resin Preparation and Deprotection: Follow steps 1-3 as described in the HATU protocol.
-
Coupling Solution Preparation: Dissolve the Fmoc-N-Me-Ala (2 equivalents), HBTU (2 equivalents), and DIEA (4 equivalents) in DMF.[10] The addition of 1-hydroxybenzotriazole (HOBt) (2 equivalents) is recommended to improve efficiency and reduce racemization.[6]
-
Coupling Reaction: Add the coupling solution to the resin and shake at room temperature for 30-60 minutes.[10]
-
Monitoring and Washing: Follow steps 7-8 as described in the HATU protocol.
Protocol 3: DIC/HOBt Coupling for N-Me-Ala (Solid-Phase)
-
Resin Preparation and Deprotection: Follow steps 1-3 as described in the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-N-Me-Ala (2-5 equivalents) and HOBt (2-5 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2-5 equivalents). Shake the mixture at room temperature for 1-4 hours.[10]
-
Monitoring and Washing: Monitor the reaction using the appropriate test. Once complete, wash the resin with DMF.
Visualizing the Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).
A typical solid-phase peptide synthesis cycle.
Reaction Pathways
The activation mechanisms of HATU, HBTU, and DIC are distinct, leading to different reactive intermediates for the subsequent aminolysis.
Activation pathways for HATU, HBTU, and DIC.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Biological activity assessment of peptides before and after N-methylation.
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—stands out as a powerful tool to enhance the drug-like properties of peptides. This guide provides an objective comparison of the biological activity of peptides before and after N-methylation, supported by experimental data and detailed methodologies for key assessment assays.
N-methylation induces significant alterations in a peptide's physicochemical characteristics, profoundly impacting its conformational flexibility, proteolytic stability, receptor binding affinity, and cell permeability. By removing a hydrogen bond donor and introducing steric hindrance, this modification can lock the peptide into a more bioactive conformation and significantly improve its pharmacokinetic profile.[1]
Impact on Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, often recognize and bind to the peptide backbone through hydrogen bonding. N-methylation disrupts this recognition by removing the amide proton, a critical hydrogen bond donor, and by sterically hindering the approach of the protease.[1] This modification can lead to a substantial increase in the peptide's half-life in biological fluids.
Comparative Data: Proteolytic Stability of Peptides
| Peptide | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability | Reference |
| Anoplin | Unmodified | Trypsin and chymotrypsin | < 1 min | - | [2] |
| N-methylated Anoplin Analogues | N-methylation at cleavage sites | Trypsin and chymotrypsin | > 24 h | > 1000 | [2] |
| Veber-Hirschmann peptide | Unmodified | Rat intestinal homogenate | ~ 5 min | - | [3] |
| Tri-N-methylated Veber-Hirschmann peptide | N-methylation at three positions | Rat intestinal homogenate | > 240 min | > 48 | [3] |
Influence on Receptor Binding Affinity
The effect of N-methylation on receptor binding is highly context-dependent, varying with the specific peptide and the precise location of the methylation. By constraining the peptide's conformation, N-methylation can either pre-organize it into its bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is incompatible with the receptor's binding pocket, leading to reduced affinity.[1]
A systematic N-methyl scan of somatostatin octapeptide agonists, for instance, revealed varied effects on binding affinity for the five human somatostatin receptor subtypes (sst1-5). N-methylation of D-Trp8 in one analog resulted in exceptionally high affinity and selectivity for the sst5 receptor. Conversely, methylation of other residues like Phe7 and Thr10 largely abolished affinity for all receptor subtypes.[1]
Comparative Data: Receptor Binding Affinity of Peptides
| Peptide | Modification | Receptor | Binding Affinity (IC50/Ki, nM) | Change in Affinity | Reference |
| c(RGDfV) | Unmodified | αvβ3 Integrin | 1.5 | - | [4] |
| Cilengitide (c(RGDf(NMe)V)) | N-methylation at Valine | αvβ3 Integrin | 0.6 | 2.5-fold increase | [4] |
| Fentanyl | Unmodified | μ-Opioid Receptor | 1.2 - 1.4 | - | [5][6] |
| N-methyl fentanyl | N-methylation | μ-Opioid Receptor | > 20,000 | ~15,000-fold decrease | [5][6] |
| Carfentanil | Unmodified | μ-Opioid Receptor | ~0.03 | - | [5][6] |
| N-methyl carfentanil | N-methylation | μ-Opioid Receptor | ~52.5 | ~1,750-fold decrease | [5][6] |
Effects on Cell Permeability
N-methylation is a widely employed strategy to enhance the membrane permeability of peptides. By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can facilitate its passage across the lipid bilayers of cell membranes. This is a critical factor for the development of orally bioavailable peptide drugs. However, the relationship between the number of N-methyl groups and permeability is not always linear and is highly dependent on the overall conformation of the peptide.[7][8]
Comparative Data: Cell Permeability of Peptides
| Peptide | Modification | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Change in Permeability | Reference |
| Ac-(Phe)4-CONH2 | Unmodified | PAMPA | Not detected | - | |
| Ac-(N-MePhe)4-CONH2 | Fully N-methylated | PAMPA | 2.5 | Significantly increased | |
| Cyclic Hexapeptide (unmethylated) | Unmodified | Caco-2 | < 1 | - | [3] |
| Permeable Cyclic Hexapeptide Analogues | Multiple N-methylations | Caco-2 | > 10 | > 10-fold increase | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases or in biological matrices like plasma or serum.
Materials:
-
Test peptide and its N-methylated analogue
-
Human plasma or serum (or specific protease solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA) for reaction termination
-
High-performance liquid chromatography (HPLC) system
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Pre-warm the human plasma and the peptide solution to 37°C.
-
Initiate the reaction by mixing the peptide solution with the plasma (e.g., in a 1:1 ratio).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the enzymatic reaction by adding an equal volume of cold ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.
-
The half-life (t½) of the peptide is calculated by plotting the percentage of remaining peptide against time.
Receptor Binding Assay (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a peptide to its receptor.
Materials:
-
96-well microtiter plates
-
Recombinant receptor protein
-
Biotinylated or FLAG-tagged version of the native peptide ligand
-
Unlabeled test peptides (unmodified and N-methylated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP or anti-FLAG-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the receptor protein diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the unlabeled test peptides.
-
Add a fixed concentration of the biotinylated/FLAG-tagged native ligand to all wells, except for the blank.
-
Add the serially diluted unlabeled test peptides to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the streptavidin-HRP or anti-FLAG-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The IC50 value (the concentration of test peptide that inhibits 50% of the binding of the labeled ligand) is determined by plotting the absorbance against the logarithm of the competitor concentration.
Caco-2 Permeability Assay
This assay is widely used as an in vitro model of human intestinal absorption to assess the permeability of peptides.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test peptide and its N-methylated analogue
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test peptide solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
After the final time point, measure the concentration of the test peptide in all collected samples using LC-MS/MS.
-
Assess the integrity of the cell monolayer by measuring the transport of Lucifer yellow.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the donor chamber.
Visualizing the Impact of N-Methylation
The following diagrams illustrate key concepts and workflows related to the biological activity assessment of N-methylated peptides.
Figure 1. Conceptual overview of the effects of N-methylation on key biological properties of peptides.
Figure 2. Mechanism of increased proteolytic stability by N-methylation.
Figure 3. General experimental workflow for the comparative assessment of peptide biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 6. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing the effect of N-methylation on peptide-receptor binding affinity.
The strategic addition of a methyl group to the backbone of a peptide, a process known as N-methylation, has emerged as a powerful tool in drug discovery to enhance the therapeutic potential of peptide-based drugs. This modification can significantly alter a peptide's conformational flexibility, metabolic stability, and membrane permeability, ultimately impacting its binding affinity for its target receptor. While often leading to improved affinity and selectivity, N-methylation can also have a detrimental effect, highlighting the context-dependent nature of this chemical modification.
N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, a seemingly minor alteration that can have profound consequences. This modification can enhance proteolytic stability by sterically hindering the approach of proteases, thereby increasing the peptide's in vivo half-life. Furthermore, by removing the amide proton, N-methylation can reduce the number of hydrogen bond donors, which can decrease the energy penalty for the peptide to transition from an aqueous environment to the lipid bilayer of a cell membrane, potentially improving oral bioavailability.[1]
From a structural standpoint, N-methylation restricts the conformational freedom of the peptide backbone. This can be advantageous if it pre-organizes the peptide into a conformation that is optimal for receptor binding, thereby reducing the entropic penalty of the binding event and increasing affinity.[2] However, if the induced conformation is not favorable for receptor recognition, a decrease in binding affinity can occur.[1]
This comparison guide will delve into the effects of N-methylation on the binding affinity of two well-studied classes of peptides: somatostatin analogues and integrin-binding RGD peptides, providing quantitative data and detailed experimental protocols.
Impact on Binding Affinity: A Tale of Two Peptide Families
The influence of N-methylation on peptide-receptor binding is highly dependent on the specific peptide sequence and the location of the methylation. Below are comparative data for somatostatin and integrin receptor ligands.
Somatostatin Analogs
Somatostatin is a cyclic peptide hormone that regulates a variety of physiological processes by binding to five different G protein-coupled receptor subtypes (SSTR1-5). N-methylation has been extensively used to modulate the receptor selectivity and affinity of somatostatin analogs.
| Peptide/Analog | Modification | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Unmethylated Parent | SSTR2 | 5.51 | [3] |
| cyclo(Pro-Phe-D-Trp-(NMe)Lys-Thr-Phe) | N-methylated Lysine | SSTR2 | ~5.51 (little change) | [3] |
| cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Unmethylated Parent | SSTR5 | >1000 | [3] |
| cyclo(Pro-Phe-D-Trp-(NMe)Lys-Thr-Phe) | N-methylated Lysine | SSTR5 | 5.98 | [3] |
| Des-AA¹,²,⁵-[D-Nal⁸,IAmp⁹]SRIF | Unmethylated Parent | SSTR1 | High Affinity (qualitative) | [1][4] |
| Des-AA¹,²,⁵-[D-Nal⁸,(NαMe)IAmp⁹]SRIF | N-methylated IAmp | SSTR1 | Increased Affinity (qualitative) | [1][4] |
| Des-AA¹,²,⁵-[D-Nal⁸,IAmp⁹]SRIF | Unmethylated Parent | SSTR1 | High Affinity (qualitative) | [1][4] |
| Des-AA¹,²,⁵-[(NαMe)Lys⁴,D-Nal⁸,IAmp⁹]SRIF | N-methylated Lysine | SSTR1 | Decreased Affinity (2- to >5-fold) | [1][4] |
Table 1: Comparison of binding affinities of N-methylated and unmethylated somatostatin analogs. IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand.
Integrin-Binding RGD Peptides
Integrins are a family of cell adhesion receptors that play crucial roles in various biological processes, including cell-cell and cell-extracellular matrix interactions. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. N-methylation of cyclic RGD peptides has been shown to enhance their affinity and selectivity for specific integrin subtypes.
| Peptide/Analog | Modification | Integrin Subtype | Binding Affinity (IC50, nM) | Reference |
| cyclo(RGDfV) | Unmethylated Parent | αVβ3 | 1.8 | [5] |
| cyclo(RGDf(NMe)V) | N-methylated Valine | αVβ3 | 0.23 | [5] |
| cyclo(RGDfV) | Unmethylated Parent | αIIbβ3 | >1000 | [5] |
| cyclo(RGDf(NMe)V) | N-methylated Valine | αIIbβ3 | >1000 | [5] |
Table 2: Comparison of binding affinities of an N-methylated and unmethylated cyclic RGD peptide. IC50 values represent the concentration of the peptide required to inhibit the binding of a ligand to the purified integrin receptor.
Experimental Protocols
The determination of peptide-receptor binding affinity is crucial for understanding the effects of N-methylation. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Somatostatin Receptors
This protocol describes a competitive binding assay to determine the affinity of N-methylated and unmethylated somatostatin analogs for their receptors.
1. Membrane Preparation:
-
Culture cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) to each well.
-
Add increasing concentrations of the unlabeled competitor peptides (both the N-methylated and unmethylated versions) to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a suitable buffer (e.g., 0.3% polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor peptide.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value for each peptide.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Competitive ELISA-Based Integrin Binding Assay
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to assess the binding affinity of N-methylated and unmethylated RGD peptides to integrin receptors.
1. Plate Coating:
-
Coat a 96-well high-binding microplate with a solution of the purified integrin receptor (e.g., αVβ3) in a suitable coating buffer (e.g., phosphate-buffered saline, PBS) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA) for 1-2 hours at room temperature.
2. Competitive Binding:
-
In a separate plate or tubes, pre-incubate a fixed concentration of a biotinylated ligand that binds to the integrin (e.g., biotinylated vitronectin or a known biotinylated RGD peptide) with increasing concentrations of the competitor peptides (both N-methylated and unmethylated versions).
-
After washing the blocked integrin-coated plate, transfer the pre-incubated mixtures of biotinylated ligand and competitor peptides to the wells.
-
Incubate the plate for a sufficient time (e.g., 1-2 hours) at room temperature to allow for competitive binding to the immobilized integrin.
3. Detection:
-
Wash the plate thoroughly to remove unbound peptides and ligands.
-
Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated ligand that is bound to the integrin.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a substrate for the enzyme (e.g., TMB for HRP) to the wells. The enzyme will catalyze a colorimetric reaction.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
The absorbance is inversely proportional to the amount of competitor peptide bound to the integrin.
-
Plot the absorbance as a function of the logarithm of the competitor peptide concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value for each peptide.
Simplified integrin signaling pathway upon ligand binding.
Conclusion
N-methylation is a nuanced and powerful strategy in peptide drug design that can significantly influence receptor binding affinity. As demonstrated with somatostatin analogs and RGD peptides, this modification can lead to substantial increases in affinity and selectivity, but it can also be detrimental. The outcome is highly dependent on the specific residue being methylated and the conformational constraints it imposes on the peptide backbone. Therefore, a systematic "N-methyl scan," where each amide bond is individually methylated, is often necessary to identify the optimal positions for this modification to achieve the desired pharmacological profile. The detailed experimental protocols provided serve as a foundation for researchers to quantitatively assess the impact of N-methylation on peptide-receptor interactions, guiding the development of more potent and selective peptide-based therapeutics.
References
- 1. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming N-Me-Ala Incorporation: A Comparative Guide to Quantitative Amino-Acid Analysis
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is critical. The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), is a key strategy to enhance the proteolytic stability and pharmacokinetic properties of peptide-based therapeutics.[1][2] Verifying the successful and quantitative incorporation of N-Me-Ala into a peptide sequence is therefore a crucial step in quality control and drug development.[1] This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of N-Me-Ala: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on methods involving derivatization. Additionally, it explores Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful alternative.
Core Methodologies: An Overview
The quantitative analysis of amino acids from a peptide first requires the hydrolysis of the peptide bonds to release the individual amino acid constituents.[3] Due to the polar nature of amino acids, derivatization is often employed to improve their volatility for GC-MS analysis or to enhance their chromatographic separation and detection for HPLC.[1]
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for amino acid analysis. For N-Me-Ala, methods involving pre-column derivatization followed by fluorescence or UV detection are common.[1][4] A popular derivatizing reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with both primary and secondary amines (like N-Me-Ala) to form stable, fluorescent adducts.[4]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for amino acid analysis but requires derivatization to make the amino acids volatile. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on amino and carboxyl groups with nonpolar silyl groups.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Modern LC-MS/MS techniques, particularly when coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), allow for the direct analysis of underivatized amino acids, simplifying sample preparation.[1] This method provides high selectivity and sensitivity, making it a powerful tool for quantifying N-Me-Ala.[1][5]
Comparative Data Presentation
The following tables summarize the key performance characteristics of the different analytical methods for N-Me-Ala quantification.
Table 1: Comparison of Analytical Methods for N-Me-Ala Quantification
| Feature | HPLC with Pre-column Derivatization (AQC) | GC-MS with Silylation (MTBSTFA) | HILIC-MS/MS (Direct Analysis) |
| Principle | Pre-column derivatization with AQC, separation by reversed-phase HPLC, and fluorescence detection. | Derivatization to form volatile silyl derivatives, separation by GC, and detection by MS. | Separation of polar underivatized amino acids by HILIC, with selective and sensitive detection by MS/MS.[1] |
| Sample Prep | Hydrolysis, derivatization. | Hydrolysis, derivatization (moisture-sensitive). | Hydrolysis, minimal sample cleanup.[1] |
| Sensitivity | High | High | Very High[6] |
| Specificity | Good | High (with MS detection) | Very High (with MS/MS detection)[1] |
| Throughput | Moderate | Moderate | High |
| Chiral Separation | Possible with chiral columns/reagents.[7][8] | Possible with chiral columns. | Possible with chiral columns. |
| Advantages | Robust, well-established method.[4] | High sensitivity and structural information from MS. | Minimal sample prep, high specificity, and sensitivity.[1] |
| Disadvantages | Derivatization adds a step and potential for artifacts. | Derivatization can be complex and sensitive to conditions. | Requires access to advanced instrumentation. |
Experimental Protocols
Peptide Hydrolysis (General Protocol)
Peptide hydrolysis is a prerequisite for all subsequent amino acid analysis methods to break down the peptide into its constituent amino acids.
-
Reagents: 6 M Hydrochloric Acid (HCl)[3]
-
Procedure:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
For liquid-phase hydrolysis, seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.[3]
-
For vapor-phase hydrolysis, place the open tube in a vessel containing 6 M HCl, seal the vessel, and heat at 110°C for 24 hours.[3]
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried amino acid mixture in an appropriate buffer for derivatization or direct analysis.
-
Note: Some amino acids, like serine and threonine, may degrade under acidic conditions. To accurately quantify all amino acids, time-course studies or alternative hydrolysis methods may be necessary.[3]
HPLC with Pre-column AQC Derivatization
-
Derivatization Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
-
Procedure:
-
To the dried hydrolysate, add borate buffer to ensure optimal pH for derivatization.
-
Add the AQC reagent dissolved in acetonitrile.
-
Vortex the mixture and heat at 55°C for 10 minutes.
-
The derivatized sample is then ready for HPLC analysis.
-
-
HPLC Conditions (Typical):
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector (Excitation: 250 nm, Emission: 395 nm).
-
GC-MS with MTBSTFA Derivatization
-
Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Procedure:
-
To the dried hydrolysate, add a solvent (e.g., acetonitrile) and MTBSTFA.
-
Seal the vial and heat at 60-100°C for 30-60 minutes to form the TBDMS derivatives.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., SLB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).
-
MS Detection: Electron ionization (EI) with scanning for characteristic fragment ions.
-
HILIC-MS/MS for Direct Analysis
-
Procedure:
-
Reconstitute the dried hydrolysate in a solvent compatible with the HILIC mobile phase (e.g., high organic content).
-
Inject the sample directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Typical):
-
Column: HILIC column
-
Mobile Phase: A gradient with a high initial concentration of organic solvent (e.g., acetonitrile with a small amount of aqueous buffer) decreasing over time.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for specific transitions of N-Me-Ala.[1]
-
Mandatory Visualizations
Caption: Workflow for Quantitative Amino Acid Analysis of N-Me-Ala.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of N-Methylated Peptides: Solid-Phase vs. Solution-Phase
The introduction of N-methylation into a peptide backbone is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] This modification, however, presents unique synthetic challenges. Researchers and drug developers must carefully consider the most appropriate synthetic approach—solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS)—to achieve their target N-methylated peptide efficiently and with high purity. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in this critical decision-making process.
At a Glance: Key Differences Between Solid-Phase and Solution-Phase Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is assembled stepwise on an insoluble solid support (resin).[4][5][6] | All reactions and purifications are carried out in a liquid medium.[4][5][6] |
| Efficiency & Speed | Generally faster due to simplified purification and amenability to automation.[6][7] | More time-consuming due to the need for purification after each step.[5][8] |
| Purification | Excess reagents and by-products are removed by simple washing of the resin.[5][6] | Requires purification after each coupling step, which can be complex and lead to lower yields.[4][5] |
| Scalability | Well-suited for small to medium-scale synthesis (mg to g).[5] Automation facilitates high-throughput synthesis.[5][6] | Can be more economical for large-scale production of shorter peptides.[9] |
| Peptide Length | Preferred for the synthesis of longer peptides (up to 50+ amino acids).[5][6] | Typically more suitable for shorter peptides.[4][5] |
| Challenges with N-Methylation | Steric hindrance from the N-methyl group can lead to incomplete coupling.[10][11] Potential for side reactions like diketopiperazine formation.[10][12] | Can offer more flexibility in reaction conditions to overcome difficult couplings.[13] |
| Cost | Reagents and resins can be expensive.[6] | Can be more expensive due to the large quantities of solvents and reagents required for reactions and purifications.[5][8] |
Performance Comparison in N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides is challenging regardless of the method due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling yields.[10] The choice between SPPS and solution-phase synthesis often depends on the specific peptide sequence, the number and position of N-methylated residues, and the desired scale of production.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Yield | Can be lower for N-methylated peptides compared to non-methylated analogs due to incomplete couplings. Microwave-assisted synthesis and optimized coupling reagents can improve yields.[14] | Yields can be variable and are highly dependent on the success of each purification step.[5] |
| Purity | Crude product purity can be affected by deletion sequences resulting from incomplete couplings. HPLC purification is typically required.[10][12] | Purity can be high if each intermediate is carefully purified, but this is a labor-intensive process.[4] |
| Side Reactions | Prone to side reactions such as diketopiperazine formation, especially at the dipeptide stage, and racemization.[10][12] | Diketopiperazine formation can also be an issue, but reaction conditions can be tailored to minimize this.[15] |
| Automation | Highly amenable to automation, which can improve reproducibility and throughput.[5][6] | Automation is more difficult to implement.[5] |
Experimental Protocols
Solid-Phase Synthesis of an N-Methylated Peptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[16]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF twice for 5 and 15 minutes, respectively, to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[16]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
4. Coupling of an N-Methylated Amino Acid:
-
Due to steric hindrance, the coupling of an N-methylated amino acid often requires stronger coupling agents and longer reaction times.[3]
-
Use a more powerful coupling agent like HATU (3 equivalents) with DIPEA (6 equivalents).[3]
-
Pre-activate the Fmoc-N-methyl-amino acid with the coupling reagent and base for 1-2 minutes before adding to the resin.[3]
-
Allow the coupling reaction to proceed for 1.5-3 hours.[3] Microwave-assisted coupling can also be employed to improve efficiency.[14]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
5. On-Resin N-Methylation (Alternative to using N-methylated amino acid building blocks):
-
This three-step procedure can be performed on the resin-bound peptide.[17]
-
Sulfonylation: Protect the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Methylate the sulfonamide using a methylating agent like dimethyl sulfate in the presence of a base such as DBU.
-
Deprotection: Remove the o-NBS group to reveal the N-methylated amine.
-
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
7. Purification and Analysis:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[18]
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[19]
Solution-Phase Synthesis of a Dipeptide with an N-Methylated Residue
This protocol provides a general outline for the synthesis of a simple N-methylated dipeptide in solution.
1. Protection of Amino Acids:
-
Protect the C-terminus of the first amino acid (e.g., as a methyl ester) and the N-terminus of the second (N-methylated) amino acid (e.g., with a Boc or Fmoc group).
2. Coupling Reaction:
-
Dissolve the N-protected N-methylated amino acid in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the C-terminally protected amino acid to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
3. Work-up and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous solutions (e.g., dilute acid, dilute base, brine) to remove excess reagents and by-products.
-
Dry the organic layer and evaporate the solvent.
-
Purify the protected dipeptide by column chromatography.
4. Deprotection:
-
Selectively remove the N-terminal and C-terminal protecting groups in separate steps using appropriate deprotection conditions (e.g., TFA for Boc group removal, saponification for methyl ester cleavage).
-
Purify the final dipeptide after each deprotection step.
5. Analysis:
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Visualizing the Synthesis Workflows
To better illustrate the processes, the following diagrams outline the key steps in both solid-phase and solution-phase synthesis of N-methylated peptides.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for N-Methylated Peptides.
Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow for N-Methylated Peptides.
Caption: On-Resin N-Methylation Procedure.
Conclusion
The choice between solid-phase and solution-phase synthesis for N-methylated peptides is a nuanced one, with the optimal method depending on the specific research or development goals. SPPS offers the advantages of speed and automation, making it a powerful tool for synthesizing a wide range of N-methylated peptides, especially longer sequences.[5][6] However, the challenges associated with coupling sterically hindered N-methylated residues require careful optimization of protocols and reagents. Solution-phase synthesis, while more laborious, provides greater flexibility in reaction conditions and can be advantageous for the synthesis of shorter N-methylated peptides or when SPPS proves to be inefficient.[13] By understanding the strengths and weaknesses of each approach and utilizing optimized protocols, researchers can successfully synthesize these valuable modified peptides for a variety of applications in drug discovery and beyond.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 5. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. nordscipeptides.com [nordscipeptides.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 15. Total Synthesis of the Highly N-Methylated Peptide Jahanyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Fmoc-N-Me-Ala-OH: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Fmoc-N-Me-Ala-OH (Fmoc-N-methyl-L-alanine), a commonly used reagent in peptide synthesis.
Safety and Handling Profile
This compound is a combustible solid and, while not classified as a hazardous substance, should be handled with standard laboratory precautions.[1] Personal protective equipment, including eye shields and gloves, is recommended to prevent direct contact.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₄ | |
| Molecular Weight | 325.36 g/mol | |
| Melting Point | 147 - 153 °C | [1][2] |
| Storage Temperature | 2-8°C | |
| Storage Class | 11 - Combustible Solids | [1] |
Disposal Procedures
The appropriate disposal method for this compound and its associated waste depends on its physical state (solid or in solution) and the nature of any contaminants.
Solid Waste Disposal:
-
Unused or Expired Solid:
-
Collect the pure, solid chemical in a designated, sealable container for solid chemical waste.[1]
-
Ensure the container is clean, dry, and compatible with the chemical.
-
Clearly label the container with "Solid Chemical Waste" and the full chemical name.
-
Arrange for pickup and disposal through your institution's authorized chemical waste handler.[1][3]
-
-
Contaminated Labware (e.g., gloves, weigh boats, wipes):
Liquid Waste Disposal:
This procedure applies to solutions containing this compound. The nature of the solvent is the primary determinant of the disposal route.
-
Hazardous Liquid Waste (e.g., solutions in DMF, Piperidine):
-
Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container.
-
Ensure the container is chemically compatible with all components of the mixture.
-
The waste container label must accurately list all chemical constituents and their approximate concentrations.[1]
-
-
Non-Hazardous Liquid Waste (e.g., aqueous buffers):
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound waste streams.
Accidental Release Measures
In the event of a spill, avoid dust formation.[2] Sweep up the solid material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation. For personal protection, refer to the recommended PPE.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
